(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol chemical properties
This guide details the chemical properties, synthesis, and reactivity of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1] Identity & Physicochemical Pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and reactivity of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]
This compound serves as a critical "linker" scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands, where the pyrazole ring acts as a bioisostere for phenyl or heteroaromatic systems and the hydroxymethyl group provides a handle for further functionalization.
Critical Isomer Distinction:
Researchers must distinguish this compound from its regioisomer, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5).[1] The position of the hydroxymethyl group (C5 vs. C4) fundamentally alters the vector of the substituents and the electronic properties of the ring.
Key Identifiers
Property
Data
Chemical Name
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
CAS Number
61322-49-4
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
SMILES
Cn1c(CO)c(C)c(C)n1
InChI Key
Unique identifier required for database verification.[1][2][3][4]
Physical Properties (Experimental & Predicted)
Property
Value / Description
Note
Physical State
Solid (Crystalline)
Analogous pyrazole methanols (e.g., 1,3,5-isomer) are solids.[1][5][6]
Solubility
Soluble in MeOH, DMSO, DCM, EtOAc.
High polarity of the -OH group limits hexane solubility.[1]
pKa (Calculated)
~13-14 (Alcohol), ~2.5 (Pyrazole N)
The pyrazole nitrogen is weakly basic; the alcohol is standard.[1]
LogP
~0.5 - 0.8
Lipophilic enough for cell permeability but highly soluble.[1]
Synthetic Pathways[1][10]
Access to (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol typically proceeds through the reduction of its corresponding carboxylic acid or ester derivatives. The primary challenge is establishing the correct regiochemistry of the N-methyl group during the formation of the pyrazole ring.[1]
Core Synthesis Workflow
The most robust laboratory-scale synthesis involves the reduction of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2) or the free acid (CAS 115294-67-2).[1]
Step 1: Pyrazole Ring Construction (Regiocontrol)
Reaction of methylhydrazine with a 2-methyl-substituted 1,3-dicarbonyl precursor.[1]
Challenge: Direct condensation often yields mixtures of 1,3,4- and 1,4,5-isomers.[1]
Solution: Regioselective methylation of N-unsubstituted pyrazoles or using specific directing groups in the diketone precursor.[1]
Step 2: Reduction to Alcohol
The ester or acid is reduced using standard hydride donors.
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF (0°C to Reflux).
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon, followed by alkoxide protonation.
Figure 1: Synthetic workflow from the commercially available carboxylic acid precursor.
Reactivity & Chemical Stability[1][5]
The molecule features two distinct reactive centers: the primary alcohol (nucleophilic) and the pyrazole ring (electron-rich aromatic).[1]
Alcohol Group Functionalization
The C5-hydroxymethyl group is "benzylic-like" (allylic) due to the adjacent aromatic ring, making it highly reactive toward substitution and oxidation.[1]
Oxidation: Converts to 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde using mild oxidants like MnO₂ or Dess-Martin Periodinane. This aldehyde is a gateway to reductive aminations.
Halogenation: Conversion to 5-(chloromethyl)-1,3,4-trimethyl-1H-pyrazole using Thionyl Chloride (SOCl₂).[1] This chloride is a potent electrophile for alkylating amines or phenols.
Leaving Group Activation: Mesylation (MsCl/Et₃N) allows for nucleophilic displacement by azides or thiols.
Pyrazole Ring Chemistry[1]
Electrophilic Substitution: The C4 position is blocked by a methyl group. The C3 position is also methylated. This steric crowding protects the ring from typical electrophilic attacks (e.g., halogenation), making the scaffold robust under metabolic conditions.
N-Coordination: The N2 nitrogen (pyridine-like) can act as a hydrogen bond acceptor in active sites or coordinate with metals in catalytic cycles.[1]
Figure 2: Divergent reactivity profile of the hydroxymethyl handle.[1]
Medicinal Chemistry Applications
In drug design, this scaffold is valued for its ability to orient substituents in specific vectors while maintaining a low molecular weight and favorable solubility.
Kinase Inhibition: Pyrazoles are privileged structures in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The 1,3,4-trimethyl substitution pattern provides a specific steric bulk that can fill hydrophobic pockets (gatekeeper residues) in the ATP-binding site.
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<150 Da) and polarity, it serves as an excellent fragment for screening.
Bioisosterism: The 5-hydroxymethyl-1-methylpyrazole motif acts as a bioisostere for ortho-substituted benzyl alcohols, often improving metabolic stability and aqueous solubility compared to the phenyl analog.[1]
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: Cheminformatics and Synthetic Utility
The following technical guide provides an in-depth analysis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block used in the synthesis of advanced agrochemicals (such as Cyenopyrafen)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block used in the synthesis of advanced agrochemicals (such as Cyenopyrafen) and medicinal compounds.[1]
[1]
Chemical Identity & Topography[1]
The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to participate in hydrogen bonding and pi-stacking interactions.[1] The specific substitution pattern of the (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol isomer presents unique steric and electronic properties, distinguishing it from its more common 1,3,5- or 1,5-isomers.[1]
Correct numbering is critical for this molecule because pyrazoles are tautomeric unless N-substituted.[1] Here, the N1 position is methylated, locking the tautomer.[1]
Position 1 (N): Methyl group (locks aromaticity).[1]
Position 2 (N): Unsubstituted nitrogen (H-bond acceptor).[1]
Position 3 (C): Methyl group.[1][2][3][4][5][6][7][8][9][10][11]
Position 4 (C): Methyl group.[1][3][4][5][7][8][9][10][11]
Position 5 (C): Hydroxymethyl group (-CH₂OH).
Note on Regiochemistry: In SMILES notation, the starting atom determines the string, but the connectivity remains constant.[1] The string Cn1c(CO)c(C)c(C)n1 explicitly places the hydroxymethyl group at position 5, adjacent to the methylated nitrogen (N1), which is chemically distinct from the 3-position due to the proximity of the N-methyl steric bulk.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of this alcohol is rarely direct.[1] It is most reliably generated via the reduction of its corresponding ester, Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate .[1]
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
Solvation: Dissolve the pyrazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
Addition: Carefully add LiAlH₄ (1.5 eq) portion-wise or as a solution in THF. Caution: Exothermic and hydrogen gas evolution.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The alcohol is significantly more polar than the ester.[1]
Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.
Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0→10% MeOH in DCM).
[1][3][7][11]
Cheminformatics & Molecular Descriptors
For drug discovery professionals, understanding the physicochemical profile is essential for assessing "drug-likeness" (ADME properties).[1]
Descriptor
Value (Predicted)
Interpretation
cLogP
0.45 – 0.65
Highly hydrophilic; likely good solubility in aqueous media.[1]
TPSA
~38 Ų
Excellent membrane permeability (Rule of 5 compliant).[1]
Low flexibility (rigid core), reducing entropic penalty in binding.[1]
pKa (Pyrazolium)
~2.5
The pyrazole ring is weakly basic; neutral at physiological pH.[1]
Expert Insight: The presence of the N-methyl group at position 1 eliminates the H-bond donor capacity of the ring nitrogen, making the hydroxyl group the sole donor.[1] This specificity is often exploited in kinase inhibitor design to enforce specific binding orientations in the ATP pocket.[1]
Applications in Agrochemicals & Medicine[1]
Cyenopyrafen Synthesis
The most prominent industrial application of this molecule is as a key intermediate in the synthesis of Cyenopyrafen (CAS 560121-52-0), a novel acaricide (mite inhibitor).[1]
Mechanism: The alcohol is oxidized or converted to a leaving group (e.g., chloride or mesylate) and coupled with a phenylacetonitrile derivative.[1]
Role: The 1,3,4-trimethylpyrazole moiety acts as a lipophilic anchor that fits into the mitochondrial Complex II (succinate dehydrogenase) binding site of target pests.[1]
Medicinal Chemistry Scaffold
In pharmaceutical research, this alcohol serves as a "linker" scaffold.[1] The hydroxymethyl group is easily converted to:
Halides: For SN2 displacement by amines or thiols.[1]
Carboxylic Acids: Via oxidation, for amide coupling.[1]
References
PubChem. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Nissan Chemical Industries. Process for producing acrylonitrile compound (Cyenopyrafen synthesis).[1] US Patent US7649104B2.[1] Google Patents. Available at:
A Technical Guide to the Synthesis and Characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Executive Summary: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for extensive substitution, enabling fine-tunin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for extensive substitution, enabling fine-tuning of pharmacological properties. This guide details a robust and logical synthetic pathway for the discovery of a novel derivative, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. By adapting the classical Knorr pyrazole synthesis, this document provides a comprehensive, step-by-step protocol for the formation of the pyrazole core via cyclocondensation, followed by a standard reduction to yield the target alcohol. This work serves as a technical blueprint for researchers, providing the necessary experimental details for synthesis, purification, and characterization, and discusses the potential applications of this new molecular entity in drug discovery and agrochemical development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. First described by Ludwig Knorr in 1883, this scaffold has proven to be of immense pharmacological importance.[1] The presence of the pyrazole ring in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole underscores its privileged status in drug design.
The broad spectrum of biological activities associated with pyrazole derivatives—including anti-inflammatory, antimicrobial, anticancer, and analgesic properties—stems from the ring's unique electronic and steric features.[2] The two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets. Furthermore, the C3, C4, and C5 positions of the ring, along with the N1 position, are amenable to substitution, allowing chemists to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the synthesis of a novel, polysubstituted derivative, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a compound poised for exploration in various biological assays.
Retrosynthetic Analysis and Synthesis Strategy
The "discovery" of a new chemical entity begins with a logical and efficient synthetic plan. A retrosynthetic analysis of the target molecule, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, suggests a two-step approach: the formation of a pyrazole-5-carboxylate ester followed by its reduction to the primary alcohol.
The core of this strategy is the Knorr pyrazole synthesis, a reliable and well-documented cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1] To achieve the desired 1,3,4-trimethyl substitution pattern, a specifically substituted β-ketoester is required. The reaction of ethyl 2,3-dimethyl-3-oxobutanoate with methylhydrazine is the most direct route to the key intermediate, ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. The subsequent reduction of the ester functional group is a standard transformation, readily achieved with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[3]
This synthetic design is efficient, utilizes readily available starting materials, and proceeds through well-understood reaction mechanisms, ensuring a high probability of success and providing a solid foundation for the synthesis of analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Experimental Protocol: Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
This protocol is a proposed pathway based on established chemical principles. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
This procedure is adapted from standard Knorr pyrazole synthesis methodologies.[1][4]
Reagent Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,3-dimethyl-3-oxobutanoate (1.0 eq) and ethanol (100 mL).
Addition of Hydrazine: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. The addition may be mildly exothermic.
Reaction: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.
Step 2: Reduction to (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
This step employs a standard ester reduction using lithium aluminum hydride.[3]
Reagent Setup: In a flame-dried 250 mL three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0°C in an ice bath.
Addition of Ester: Dissolve the ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (1.0 eq) from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0°C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by silica gel chromatography to afford (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol as the final product.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol would be confirmed using a suite of analytical techniques. The expected properties are summarized below.
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups on the pyrazole ring (N-CH₃, C3-CH₃, C4-CH₃). A singlet corresponding to the two protons of the CH₂OH group and a broad singlet for the OH proton would also be present.
¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals, including three in the methyl region, one for the methylene carbon (-CH₂OH), and three for the aromatic carbons of the pyrazole ring.
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, and C-H stretching bands around 2850-3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, confirming the compound's identity.
Potential Applications and Future Directions
While (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a novel compound without documented biological activity, the extensive pharmacology of related pyrazole structures provides a strong rationale for its investigation in several therapeutic and industrial areas.
Pharmaceutical Development: Many pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and anticancer activities.[2] This compound serves as an excellent candidate for screening in relevant biological assays. The hydroxymethyl group at the C5 position also provides a handle for further chemical modification, allowing for the creation of a library of derivatives for SAR studies.
Agrochemicals: Substituted pyrazoles are used as herbicides and insecticides. The specific substitution pattern of this new molecule could confer novel bioactivity against agricultural pests.
Material Science: Pyrazole-containing ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The alcohol functionality could be used to anchor the molecule to surfaces or incorporate it into larger polymer chains.
The discovery of this compound opens up new avenues for research across multiple scientific disciplines.
Caption: Diverse biological roles of the pyrazole scaffold.
Conclusion
This technical guide outlines a logical and efficient pathway for the synthesis of the novel compound (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. By leveraging the foundational Knorr pyrazole synthesis and standard functional group manipulations, this molecule can be readily accessed for further study. The detailed protocols for synthesis and the framework for characterization provide researchers with the necessary tools to explore its potential. Given the proven track record of the pyrazole scaffold, this new derivative represents a valuable addition to the chemical toolbox for professionals in drug discovery, agrochemical research, and materials science.
References
Depa, N., & Erothu, H. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). ResearchGate. [Link]
Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]
PubChem. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
Google Patents. Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
Önal, Z., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
Chemistry Steps. Carboxylic Acids to Alcohols. Chemistry Steps. [Link]
Özer, İ. et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]
Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
PubChem. 1,3,4,5-Tetramethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
Trimethyl Pyrazole Methanol Isomers: A Technical Review of Synthesis, Regiochemistry, and Pharmaceutical Utility
Topic: Literature review of trimethyl pyrazole methanol isomers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The structural m...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review of trimethyl pyrazole methanol isomers
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural motif of trimethyl pyrazole methanol (specifically the 1,3,5-trimethyl-1H-pyrazol-4-yl)methanol isomer) represents a critical "privileged scaffold" in modern medicinal chemistry. Its amphiphilic nature, combining a polar hydroxymethyl headgroup with a lipophilic, electron-rich pyrazole core, makes it an ideal fragment for fragment-based drug discovery (FBDD).
This guide provides a rigorous technical analysis of the trimethyl pyrazole methanol landscape. Unlike generic overviews, we focus on the regioisomeric challenges inherent in pyrazole chemistry—specifically the N-alkylation ambiguity—and provide self-validating protocols for the synthesis, separation, and characterization of the primary isomers. We further explore their utility as intermediates in the development of kinase inhibitors and agrochemicals.
Chemical Identity & Isomerism Landscape
The term "trimethyl pyrazole methanol" primarily refers to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol , but the theoretical chemical space includes several regioisomers based on the position of the methyl and methanol substituents.
Core Isomers
Isomer Designation
IUPAC Name
CAS Number
Structural Feature
Key Application
Isomer A (Dominant)
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
18712-39-5
Me at 1, 3, 5; CH₂OH at 4
Kinase inhibitors, Ligands
Isomer B
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
N/A
Me at 1, 3, 4; CH₂OH at 5
Fragment libraries
Isomer C
(1,4,5-Trimethyl-1H-pyrazol-3-yl)methanol
N/A
Me at 1, 4, 5; CH₂OH at 3
Rare intermediate
Isomer D
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine
352018-93-0
Amine analog
Bioisostere studies
*Note: CAS numbers for minor regioisomers are often not indexed or refer to specific salt forms. Isomer A is the commercially dominant scaffold.
The Regioselectivity Challenge
The synthesis of polysubstituted pyrazoles often involves the reaction of hydrazines with 1,3-diketones. When using methylhydrazine and an unsymmetrical diketone (e.g., 3-methyl-2,4-pentanedione derivatives), two regioisomers (1,3,4- vs 1,4,5-) can form.
Electronic Control: The nucleophilicity of the hydrazine nitrogens differs (NH₂ is more nucleophilic than NH-Me).
Steric Control: Bulky groups on the diketone direct the attack.
Synthesis & Regiocontrol Protocols
The industrial standard for producing high-purity Isomer A utilizes the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by reduction. This route avoids the regioselectivity issues of ring-closure methods by establishing the methylation pattern before functionalizing the C4 position.
Validated Protocol: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Reaction Overview:
Precursor: 1,3,5-Trimethylpyrazole (commercially available or synthesized from pentane-2,4-dione + methylhydrazine).
Formylation: Reaction with POCl₃/DMF introduces a formyl group at C4 (the most electron-rich position).
Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to the alcohol.
Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent. Add 1,3,5-trimethylpyrazole in DMF dropwise. Heat to 90°C for 4 hours.
Workup: Pour onto crushed ice/sodium acetate. The aldehyde precipitates as a solid.[1] Filtration yields 1,3,5-trimethylpyrazole-4-carbaldehyde .
Checkpoint: Check IR for carbonyl stretch (~1670 cm⁻¹).
Procedure: Dissolve aldehyde in MeOH. Cool to 0°C. Add NaBH₄ portion-wise. Stir at RT for 2 hours.
Quench: Add dilute HCl to pH 7. Evaporate MeOH. Extract with Ethyl Acetate.
Purification: Recrystallization from Hexane/EtOAc.
Synthesis Pathway Visualization
Caption: Figure 1. Linear synthesis of Isomer A via Vilsmeier-Haack formylation, ensuring C4 regioselectivity.
Characterization & Isomer Differentiation
Distinguishing between regioisomers (e.g., 1,3,5- vs 1,3,4-substitution) is critical. Mass spectrometry is often insufficient as isomers have identical masses. Nuclear Magnetic Resonance (NMR) is the gold standard.
NOESY/ROESY Analysis Strategy
The spatial proximity of the N-methyl group to the C5-substituent is the key differentiator.
1,3,5-Trimethyl Isomer:
The N-Me group (at position 1) is spatially close to the C5-Me group.
Observation: Strong NOE correlation between N-Me (~3.6 ppm) and C5-Me (~2.1 ppm).
1,3,4-Trimethyl Isomer (Hypothetical):
If the methyls were at 1, 3, and 4, position 5 would have a proton or the methanol group.
Observation: NOE correlation between N-Me and C5-H (or substituent), distinct from the C5-Me signal.
Analytical Data Summary (Isomer A)
Technique
Parameter
Expected Value/Observation
¹H NMR (DMSO-d₆)
N-CH₃
δ 3.60 - 3.70 ppm (Singlet, 3H)
C3-CH₃ / C5-CH₃
δ 2.10 - 2.30 ppm (Two singlets, 3H each)
CH₂-OH
δ 4.20 ppm (Doublet/Singlet depending on solvent)
OH
δ 4.80 ppm (Broad singlet, exchangeable)
¹³C NMR
Pyrazole Carbons
C3/C5 (~138/145 ppm), C4 (~115 ppm)
Melting Point
Solid State
96 - 98 °C
Decision Tree for Identification
Caption: Figure 2. Spectroscopic decision tree for validating pyrazole regiochemistry using NOESY NMR.
Applications in Drug Development
Kinase Inhibition
The (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol scaffold serves as a crucial pharmacophore in kinase inhibitors. The pyrazole nitrogens can act as hydrogen bond acceptors/donors in the ATP-binding pocket, while the hydroxymethyl group provides a handle for further functionalization (e.g., conversion to a chloride for nucleophilic displacement) or direct H-bonding.
Mechanism: The scaffold mimics the adenine ring of ATP.
Case Study: Derivatives have been explored in PLK1 (Polo-like kinase 1) inhibitors for oncology.
Agrochemicals
Research indicates that 1,3,5-trimethylpyrazole derivatives possess significant acaricidal and insecticidal activity. The methanol group is often esterified or converted to an ether to modulate lipophilicity (LogP), enhancing penetration through insect cuticles.
References
Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. ResearchGate. Available at: [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health (PMC). Available at: [Link]
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. Available at: [Link]
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol - Substance Summary. PubChem. Available at: [Link]
Preparation, separation and characterization of two pyrazolic regioisomers. UAB Barcelona. Available at: [Link]
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol stability and storage conditions
This guide details the stability profile, storage protocols, and handling requirements for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a critical heterocyclic building block often confused with its regioisomers. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile, storage protocols, and handling requirements for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol , a critical heterocyclic building block often confused with its regioisomers.
Executive Summary
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS 61322-49-4 ) is a primary alcohol attached to the 5-position of a fully methylated pyrazole ring. It serves as a strategic intermediate in the synthesis of agrochemicals (e.g., Cyenopyrafen ) and pharmaceutical candidates. Unlike its more common isomer, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, this compound features a hydroxymethyl group flanked by a methyl group at the N1 position, creating a unique steric environment that influences its solubility and oxidative stability.
Key Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass containers to prevent slow oxidation to the corresponding aldehyde.
Part 1: Chemical Identity & Physicochemical Profile[1]
Correct identification is paramount due to the prevalence of the 1,3,5-isomer in commercial catalogs.
Parameter
Specification
Chemical Name
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
CAS Number
61322-49-4
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
Physical State
White to off-white solid (crystalline)
Solubility
Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in Water
Key Structural Feature
Hydroxymethyl group at C5; Methyl groups at N1, C3, C4
Common Decoy: 1,3,5-Trimethyl-4 -methanol (CAS 18712-39-5)[1]
Note: Ensure the Certificate of Analysis (CoA) explicitly confirms the substitution pattern via 2D-NMR (HMBC/NOESY).
Part 2: Stability Analysis
Chemical Stability
The pyrazole ring itself is robust, but the primary alcohol functionality at the 5-position is the weak link.
Oxidative Susceptibility: The hydroxymethyl group is susceptible to aerobic oxidation, particularly in solution or if the solid is finely divided (high surface area). This leads to the formation of 1,3,4-trimethylpyrazole-5-carbaldehyde .
Steric Protection: The N1-methyl group provides some steric shielding to the C5-methanol, making it slightly less reactive than unhindered benzylic-type alcohols, but it remains vulnerable over long storage periods.
Thermal Stability
Solid State: Stable up to 50°C for short durations. Prolonged exposure to heat (>40°C) can accelerate crystal lattice degradation and oxidation.
Melt/Decomposition: Typically melts between 80–120°C (range varies by purity/polymorph). Decomposition (discoloration) often begins >150°C.
Hygroscopicity
The compound exhibits moderate hygroscopicity . Moisture absorption does not immediately degrade the molecule but catalyzes oxidation and complicates stoichiometry in subsequent reactions (e.g., coupling with acid chlorides).
Part 3: Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation risks during storage:
Caption: Primary degradation is oxidative (Red). Acid-catalyzed ether formation (Yellow) is rare but possible in impure samples.
Part 4: Storage & Handling Protocols
To maintain purity >98% over 12+ months, strictly adhere to the following conditions.
Warm-Up: Allow the refrigerated container to reach room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.
Sampling: Use a clean, dry spatula. Do not return unused material to the original stock container.
Re-Sealing: Flush the headspace with Nitrogen or Argon before re-sealing the cap. Parafilm® is recommended for long-term storage.
Solution Stability
Solvents: Stable in DMSO and Methanol for 24 hours at Room Temperature.
Avoid: Do not store in acidic solvents (e.g., unbuffered CDCl₃) for >48 hours, as trace HCl can induce etherification or dehydration.
Part 5: Quality Control & Re-Test Guidelines
Verify the integrity of the compound every 6 months using the following protocol.
Purification Strategies for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: Protocols and Methodologies
An Application Guide for Researchers Abstract (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science due to its role as a versa...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science due to its role as a versatile synthetic intermediate. The biological activity and chemical reactivity of such intermediates are critically dependent on their purity. The presence of synthetic by-products, unreacted starting materials, or regioisomers can lead to ambiguous research outcomes and compromise the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive guide to the purification of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, detailing robust protocols for recrystallization, column chromatography, and acid-salt formation. It further outlines methods for purity validation and offers a troubleshooting guide to address common challenges, ensuring researchers can obtain this key building block in a highly purified form.
Compound Profile and Physicochemical Rationale
Understanding the physical and chemical properties of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is fundamental to selecting an appropriate purification strategy. While experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on close analogs like (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol.[2]
Key Structural Features:
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen is methylated, and the N2 nitrogen possesses a lone pair of electrons, imparting basicity to the molecule.
Hydroxymethyl Group (-CH2OH): This functional group introduces polarity and the ability to act as both a hydrogen bond donor and acceptor.
Methyl Groups: Three methyl groups contribute to the molecule's lipophilicity.
The combination of a polar hydroxymethyl group and a moderately nonpolar trimethylated pyrazole core results in a molecule with intermediate polarity, making it amenable to a variety of purification techniques.
Property
Estimated Value / Characteristic
Implication for Purification
Molecular Formula
C₇H₁₂N₂O
-
Molecular Weight
140.18 g/mol
Influences diffusion rates but is less critical for common purification methods.
Physical Form
Likely a low-melting solid or a high-boiling viscous oil at room temperature.
If solid, recrystallization is a primary purification choice. If an oil, chromatography or distillation are more suitable.
Solubility
Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents (Hexane); likely sparingly soluble in water.[3]
Guides solvent selection for recrystallization and chromatography.
Polarity
Moderately polar
Ideal for normal-phase silica gel chromatography.
Basicity (pKa)
The pyrazole ring is weakly basic.
Allows for purification via acid-base extraction or crystallization of an acid addition salt.[4][5]
Anticipated Impurity Profile
Effective purification requires an understanding of potential impurities arising from the synthesis. A common route to substituted pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6]
Common Impurities May Include:
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, condensation with methylhydrazine can yield an isomeric pyrazole product (e.g., (1,4,5-Trimethyl-1H-pyrazol-3-yl)methanol). These isomers often have very similar physical properties, making them challenging to separate.[7]
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or methylhydrazine.
By-products: Products from side reactions, such as self-condensation of the dicarbonyl compound.
Solvent and Reagents: Residual solvents or catalysts used in the reaction.[6]
Strategic Approach to Purification
The choice of purification method depends on the nature of the crude product (solid vs. oil), the types and quantities of impurities, and the desired final purity level. The following flowchart outlines a logical decision-making process.
Caption: Decision flowchart for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility at varying temperatures. A binary solvent system is often effective for compounds like the target molecule, which may be too soluble in one solvent and not soluble enough in another.[3][8]
Principle: The impure solid is dissolved in a minimal amount of a hot "good" solvent, in which it is highly soluble. A "poor" solvent, in which the compound is sparingly soluble, is then added dropwise until the solution becomes turbid (saturated). Upon slow cooling, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[9]
Materials:
Crude (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
"Good" solvent (e.g., Ethyl Acetate, Acetone, or Methanol)
"Poor" solvent (e.g., Hexane, Heptane, or cold water)
Solvent Selection: In a small test tube, dissolve ~50 mg of the crude material in a few drops of the "good" solvent at room temperature. Add the "poor" solvent dropwise until a precipitate forms that does not immediately redissolve. Heat the mixture gently; it should become a clear solution. If so, this is a suitable solvent pair.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid. Stir and heat gently.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. Add one or two more drops of the hot "good" solvent to redissolve the precipitate, resulting in a saturated solution.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for binary solvent recrystallization.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10][11] It is ideal for purifying oils or complex mixtures where recrystallization is ineffective.
Principle: A solvent system (eluent) is chosen in which the target compound has an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. The crude mixture is loaded onto a column of silica gel and the eluent is passed through under positive pressure. Compounds with lower polarity (higher Rf) elute faster, while more polar compounds (lower Rf) are retained longer, effecting separation.
Materials:
Crude product
Silica gel (230-400 mesh)
Solvents (e.g., Hexane, Ethyl Acetate)
Glass chromatography column
TLC plates, developing chamber, UV lamp
Collection tubes/flasks
Procedure:
TLC Analysis & Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane).
Spot the solution on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).
Visualize the plate under a UV lamp and/or with a stain (e.g., potassium permanganate).
Select the solvent system that gives good separation between the product spot and impurities, with the product Rf between 0.25 and 0.35.
Column Packing:
Prepare a slurry of silica gel in the chosen eluent (or the less polar component, e.g., hexane).
Pour the slurry into the column and allow it to pack evenly. Use pressure to force excess solvent through until the silica bed is stable and level.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
Elution and Fraction Collection:
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas).
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
Monitor the separation by spotting alternate fractions on a TLC plate.
Isolation:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification via Acid-Salt Crystallization
This technique exploits the basic nature of the pyrazole ring. By reacting the crude material with an acid, a polar pyrazole salt is formed, which may have different solubility properties than the free base and its non-basic impurities.[4][5]
Procedure:
Dissolve the crude (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in a suitable organic solvent (e.g., Acetone, Ethanol, or Isopropanol).[5]
Add at least one molar equivalent of a suitable acid (e.g., oxalic acid or phosphoric acid) to the solution, with stirring.[5]
The pyrazole acid addition salt will often precipitate or crystallize out of the solution. Cooling may be required to improve the yield.
Isolate the salt by filtration and wash with a small amount of cold solvent.
To recover the purified free base, dissolve the salt in water and neutralize by adding a base (e.g., saturated sodium bicarbonate solution) until the solution is basic.
Extract the aqueous solution with an organic solvent (e.g., Ethyl Acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
For applications demanding the highest purity (>99.5%), such as the preparation of analytical standards or late-stage pharmaceutical intermediates, preparative HPLC is the method of choice.[12][13][14]
Principle: HPLC provides superior separation efficiency compared to flash chromatography by using smaller stationary phase particles and high pressure to force the mobile phase through the column.[15] An analytical method is first developed and then scaled up for preparative purification.
Methodology:
Analytical Method Development: Develop a reverse-phase HPLC method (e.g., on a C18 column) using an appropriate mobile phase (e.g., a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid). The goal is to achieve baseline separation of the target compound from all impurities.
Scale-Up: Transfer the optimized analytical method to a larger-diameter preparative column. The flow rate and sample loading are increased proportionally to the column size.
Purification and Fraction Collection: Inject the crude material onto the preparative HPLC system. Collect fractions corresponding to the peak of the pure product as identified by the detector (e.g., UV-Vis).
Product Isolation: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization (for aqueous mobile phases) or rotary evaporation, to obtain the highly pure product.
Purity Assessment and Method Validation
Every purification protocol must be validated to confirm its effectiveness.[16] A combination of analytical techniques should be used to establish the identity and purity of the final product.
Technique
Purpose
Expected Result for Pure Sample
TLC
Quick purity check, monitoring reactions and column fractions.
A single spot with a consistent Rf value.
Analytical HPLC
Quantitative purity assessment.
A single major peak, with purity typically >98% by area percent.[17]
¹H and ¹³C NMR
Structural confirmation and detection of impurities.
Spectra consistent with the proposed structure; absence of signals from impurities.
Mass Spectrometry (MS)
Confirmation of molecular weight.
A molecular ion peak corresponding to the exact mass of the compound.
Melting Point
Indicator of purity for solids.
A sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point.
According to ICH Q2(R1) guidelines, for a purity test, the analytical method itself should be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) to ensure it is fit for purpose.[18]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Product fails to crystallize (oils out)
Solution is supersaturated; cooling too rapidly; impurities inhibiting crystal lattice formation.
Scratch the inside of the flask with a glass rod; add a seed crystal of pure product; try a different solvent system; re-purify by column chromatography first.[8]
Poor recovery from recrystallization
Too much solvent used; compound is too soluble in the chosen solvent system even when cold.
Concentrate the mother liquor and attempt a second crystallization; select a different "poor" solvent in which the product is less soluble.
Re-optimize the eluent using TLC; use a larger column or less sample; repack the column carefully to avoid channels.
Product co-elutes with an impurity
Impurity has very similar polarity to the product.
Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity; consider preparative HPLC for difficult separations.[19]
Emulsion forms during acid-base workup
Agitation was too vigorous; high concentration of solutes.
Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase; allow the mixture to stand; filter the entire mixture through a pad of Celite®.[20]
Conclusion
The purification of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a critical step in its utilization for research and development. The choice of technique—recrystallization, column chromatography, acid-salt formation, or preparative HPLC—should be guided by the physical state of the crude product, the nature of the impurities, and the final purity requirements. By applying the detailed protocols and validation methods outlined in this guide, researchers can confidently obtain this valuable building block with the high degree of purity necessary for demanding applications in drug discovery and materials science.
References
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
Lab Manager. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
LinkedIn. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from [Link]
JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
LinkedIn. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]
Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
MACS-G. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
ResearchGate. (2018, September). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
ResearchGate. (2023, December 21). Cyclisation of Alkynyl Alcohols and Carboxylic Acids Mediated by N‐Heterocyclic Carbene Copper(I) Complexes. Retrieved from [Link]
AWS. (n.d.). N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols. Retrieved from [Link]
PubChem. (n.d.). 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]
LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
ResearchGate. (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). First example of organocatalysis by cathodic N-heterocyclic carbene generation and accumulation using a divided electrochemical flow cell. Retrieved from [Link]
Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Retrieved from [Link]
European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]
MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Retrieved from [Link]
Biological Activity Screening of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Strategic Protocol for Novel Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this versatile heterocycle have been developed into successful drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This document provides a comprehensive, tiered strategic guide for the biological activity screening of a novel compound, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for researchers to efficiently uncover the therapeutic potential of new pyrazole-based chemical entities. The screening cascade begins with broad primary assays to identify general bioactivity, followed by more specific, mechanism-of-action studies to elucidate the compound's pharmacological profile.
Part 1: Foundational Steps: Compound Management and Quality Control
Scientific integrity begins with a well-characterized test compound. Before commencing any biological screening, it is imperative to establish the purity, identity, and solubility of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This ensures that any observed biological effects are attributable to the compound itself and not to impurities or experimental artifacts.
Protocol 1.1: Preparation of Master Stock Solutions
Compound Acquisition: Obtain (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol with the highest possible purity. Confirm its identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock due to its broad solubilizing power and compatibility with most biological assays.
Stock Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the appropriate volume of sterile, anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM or 20 mM).
Aliquoting and Storage: Dispense the master stock into small-volume, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Solubility Check: Before use, perform a visual and microscopic inspection of the working solutions (diluted from the stock in assay media) to ensure no precipitation has occurred. The final concentration of DMSO in any assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.
Part 2: Tier 1 - Primary Screening for Broad-Spectrum Bioactivity
The initial screening phase is designed to cast a wide net, efficiently identifying the most promising therapeutic avenues for the novel pyrazole compound. Based on the extensive literature on pyrazole derivatives, the primary screen will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7]
Antiproliferative and Cytotoxicity Screening
Causality: Pyrazole derivatives are widely reported to possess potent anticancer activity by targeting various cellular pathways, including critical protein kinases like EGFR, VEGFR-2, and CDKs.[5][8][9] Therefore, an initial assessment of the compound's effect on cancer cell proliferation is a logical and high-priority starting point.
Workflow for Antiproliferative Screening
Caption: Workflow for primary cytotoxicity and antiproliferative screening.
Protocol 2.1: MTT Assay for Cell Viability
Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control line (e.g., HEK293) into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[5]
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 1: Anticipated Data Output for Antiproliferative Screening
Cell Line
Tissue of Origin
Compound IC₅₀ (µM)
Doxorubicin IC₅₀ (µM)
Selectivity Index (SI)*
MCF-7
Breast Cancer
Experimental Value
Reference Value
Calculated Value
A549
Lung Cancer
Experimental Value
Reference Value
Calculated Value
HepG2
Liver Cancer
Experimental Value
Reference Value
Calculated Value
HEK293
Normal Kidney
Experimental Value
Reference Value
N/A
*SI = IC₅₀ in HEK293 / IC₅₀ in cancer cell line
Antimicrobial Susceptibility Testing
Causality: The pyrazole scaffold is a key component in many synthetic antimicrobial agents, demonstrating efficacy against a wide range of bacterial and fungal pathogens.[1][10][11] A primary screen for antimicrobial activity is therefore a critical step in evaluating the compound's potential.
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Microorganism Panel: Select a representative panel of microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).
Inoculum Preparation: Prepare a standardized inoculum of each microorganism as per CLSI (Clinical and Laboratory Standards Institute) guidelines.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative (no compound) growth control, and a sterility control.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Anticipated Data Output for Antimicrobial Screening
Microorganism
Type
Compound MIC (µg/mL)
Control Drug MIC (µg/mL)
S. aureus
Gram-positive
Experimental Value
Reference Value
E. coli
Gram-negative
Experimental Value
Reference Value
| C. albicans | Fungal | Experimental Value | Reference Value |
In Vitro Anti-inflammatory Screening
Protocol 2.3: COX-1/COX-2 Inhibition Assay
Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorescent). These kits provide purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a detection reagent.
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the enzyme (COX-1 or COX-2) with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) before adding the substrate.
Detection: The assay measures the peroxidase activity of COX, which generates a measurable colorimetric or fluorescent signal.
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 Selectivity Index.
Part 3: Tier 2 - Mechanistic Elucidation of Primary Hits
A positive result ("hit") in any Tier 1 screen warrants further investigation to understand the underlying mechanism of action. This phase is critical for validating the initial finding and guiding further drug development efforts.
Follow-up on Antiproliferative Activity
If (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol shows selective antiproliferative activity, the next logical step is to determine how it inhibits cell growth or induces cell death.
Potential Cancer-Related Signaling Pathways for Pyrazoles
Caption: Simplified signaling pathways often targeted by anticancer pyrazole derivatives.
Protocol 3.1.1: Cell Cycle Analysis
Cell Treatment: Treat the sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain them with a solution containing Propidium Iodide (PI) and RNase.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Interpretation: An accumulation of cells in the G1, S, or G2/M phase indicates cell cycle arrest at that specific checkpoint.
Cell Treatment: Treat cells as described in Protocol 3.1.1.
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
Flow Cytometry: Analyze the stained cells promptly.
Interpretation:
Annexin V+/PI-: Early apoptotic cells.
Annexin V+/PI+: Late apoptotic/necrotic cells.
An increase in these populations compared to the control indicates the induction of apoptosis.
Follow-up on Anti-inflammatory Activity
If the compound shows promising COX inhibition, especially with selectivity for COX-2, further assays can confirm its anti-inflammatory potential in a cellular context.
Protocol 3.2.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate.
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
Interpretation: A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS) activity or expression, a key marker of inflammation. A parallel cell viability assay (e.g., MTT) must be run to ensure the observed reduction is not due to cytotoxicity.
Part 4: Data Synthesis and Future Directions
The culmination of this screening cascade provides a multidimensional profile of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Hit Validation: A compound demonstrating potent activity in a primary screen (e.g., IC₅₀ < 10 µM) and a corresponding effect in a secondary mechanistic assay is considered a validated hit.
Structure-Activity Relationship (SAR): The results for this single compound form the basis for a future SAR study.[8][14] Synthesizing analogs by modifying the methyl or methanol groups on the pyrazole ring can lead to compounds with improved potency, selectivity, or metabolic stability.
Computational Modeling: For validated hits, in silico molecular docking studies can be performed to predict the binding mode of the compound to its putative target (e.g., the active site of COX-2 or a protein kinase).[15][16] This can provide structural hypotheses to guide the rational design of next-generation analogs.
By following this structured, evidence-based approach, researchers can systematically and efficiently evaluate the biological activities of novel pyrazole derivatives, paving the way for the discovery of new therapeutic agents.
References
A consolidated list of authoritative sources cited within this document.
Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR
Source: International Journal of Pharmaceutical and Phytopharmacological Research
URL: [Link]
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: PMC (PubMed Central)
URL: [Link]
Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives
Source: PubMed
URL: [Link]
Title: Synthesis and antimicrobial activity of some novel pyrazoles
Source: Scholars Research Library
URL: [Link]
Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents
Source: PMC (PubMed Central), NIH
URL: [Link]
Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents
Source: European Pharmaceutical Review
URL: [Link]
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors
Source: Molecules (MDPI)
URL: [Link]
Title: Synthesis and antimicrobial activity of Novel Pyrazole Derivatives
Source: Oriental Journal of Chemistry
URL: [Link]
Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives
Source: PMC (PubMed Central)
URL: [Link]
Title: Review: Anticancer Activity Of Pyrazole
Source: International Journal of Pharmaceutical Sciences and Research
URL: [Link]
Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues
Source: PMC (PubMed Central)
URL: [Link]
Title: Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity
Source: J-Stage
URL: [Link]
Title: Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives
Source: Bentham Science
URL: [Link]
Title: Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives
Source: ResearchGate
URL: [Link]
Title: Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives
Source: ResearchGate
URL: [Link]
Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions
Source: MDPI
URL: [Link]
Title: Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support
Source: College of Science, University of Baghdad
URL: [Link]
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi
Source: PubMed
URL: [Link]
Title: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors
Source: RSC Publishing
URL: [Link]
Title: Current status of pyrazole and its biological activities
Source: PMC (PubMed Central)
URL: [Link]
Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework
Source: PMC (PubMed Central)
URL: [Link]
Title: Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative
Source: ResearchGate
URL: [Link]
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation
Source: ACS Omega
URL: [Link]
Title: Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy
Source: The Bioscan
URL: [Link]
Title: Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences
URL: [Link]
Title: Method for preparation of 1-methyl-3-(trifluoromethyl)
Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation
Source: MDPI
URL: [Link]
Title: Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43
Source: Journal of Advanced Scientific Research
URL: [Link]
Strategic Utilization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in Lead Optimization
Topic: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Introduction: The Scaffold Profile (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (referred to her...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Introduction: The Scaffold Profile
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (referred to herein as TMPM-5 ) represents a specialized, steric-rich building block in modern medicinal chemistry. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), the specific substitution pattern of TMPM-5 offers unique geometric vectors compared to the more common 1,3,5-trimethyl-4-yl isomers.
Key Chemical Attributes:
Steric Bulk: The vicinal trimethyl pattern (N1, C3, C4) creates a dense hydrophobic core, restricting rotation when coupled to other rings (atropisomerism potential).
Polar Handle: The C5-hydroxymethyl group serves as a versatile "warhead" precursor or a hydrogen-bond donor/acceptor in fragment-based drug discovery (FBDD).
Solubility: The "Magic Methyl" effect on the pyrazole nitrogen (N1) disrupts crystal packing relative to NH-pyrazoles, often improving the solubility profile of the final drug candidate.
Structural Differentiation
Distinguishing TMPM-5 from its regioisomers is critical for structure-activity relationship (SAR) studies.
Feature
TMPM-5 (Target)
TMPM-4 (Common Isomer)
IUPAC
(1,3,4-trimethylpyrazol-5-yl)methanol
(1,3,5-trimethylpyrazol-4-yl)methanol
Vector Angle
C5-substituent projects adjacent to N1
C4-substituent projects away from N1
Electronic
C5 is more electron-deficient (adjacent to N)
C4 is more electron-rich
Primary Use
Scaffold hopping, Orthogonal linkers
Standard heteroaryl building block
Synthetic Pathways & Manufacturing[2]
The synthesis of TMPM-5 is non-trivial due to the challenge of controlling regioselectivity during the pyrazole ring formation. The most robust route involves the reduction of the corresponding ester.
Diagram 1: Synthetic Workflow & Regiocontrol
Caption: Critical path for accessing TMPM-5. Regio-purification at the ester stage is essential before reduction.
Detailed Experimental Protocols
Protocol A: Synthesis via Hydride Reduction
Objective: Convert Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate to TMPM-5.
Scale: 10.0 mmol basis.
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.
Solvation: Dissolve the ester (1.82 g, 10 mmol) in 40 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
Addition: Add LiAlH4 solution (5.0 mL, 12 mmol, 1.2 eq) dropwise via syringe over 15 minutes. Caution: Exothermic gas evolution.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
Self-Validation Check: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[2][3]
Quenching (Fieser Method): Cool back to 0°C. Carefully add:
0.5 mL Water
0.5 mL 15% NaOH
1.5 mL Water
Workup: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Add MgSO4 to dry.
Filtration: Filter through a celite pad. Rinse the pad with THF (2 x 20 mL).
Isolation: Concentrate the filtrate in vacuo to yield TMPM-5 as a white/off-white solid.
Objective: Convert TMPM-5 to 5-(chloromethyl)-1,3,4-trimethyl-1H-pyrazole (a reactive electrophile for alkylation).
Methodology:
Dissolve TMPM-5 (1.0 eq) in DCM at 0°C.
Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise.
Stir at RT for 3 hours.
Evaporate volatiles strictly in vacuo (do not perform aqueous workup to avoid hydrolysis).
Use the crude hydrochloride salt immediately for coupling reactions (e.g., with amines or phenols).
Medicinal Chemistry Applications
TMPM-5 is primarily used to construct "tail" regions of kinase inhibitors or GPCR ligands. Its specific geometry allows it to fill hydrophobic pockets while presenting a polar exit vector.
Application Case Study: Kinase Inhibitor Design
In the design of ATP-competitive inhibitors (e.g., for Aurora Kinase or JAK families), the pyrazole ring often mimics the adenine base of ATP.
Solvent Front Interaction: The C5-hydroxymethyl group can be positioned to interact with the solvent front or specific residues (e.g., the gatekeeper residue) depending on the linker length.
Scaffold Hopping: Replacing a phenyl or pyridine ring with the 1,3,4-trimethylpyrazole moiety increases fraction sp3 (Fsp3) character and can improve metabolic stability by blocking metabolic soft spots (via the methyl groups).
Diagram 2: Decision Tree for Functionalization
Caption: Divergent synthesis strategies starting from the TMPM-5 alcohol handle.
Safety & Handling (MSDS Summary)
Parameter
Specification
CAS Number
1047644-84-9 (Generic/Isomer specific check required) or 84547-61-5 (General Pyrazole Alcohols)
Stable under normal conditions. Avoid strong oxidizing agents.
Critical Note: Pyrazole derivatives can be potent sensitizers. All synthesis steps involving alkyl halides (Protocol B) must be conducted in a fume hood.
References
Synthesis of Pyrazole Carboxylates:
Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
Source: Organic Syntheses, 2013, 90, 280-289.
URL:[Link]
(Note: Describes the foundational chemistry for controlling pyrazole regiochemistry, essential for isolating the 1,3,4-isomer precursor.)
Medicinal Utility of Pyrazoles:
Title: "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)."
Source: Molecules (MDPI), 2022.
URL:[Link]
(Note: Comprehensive review of pyrazole scaffolds in kinase inhibition.)
Application Note: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol as a Hemilabile Ligand in Coordination Chemistry
Executive Summary This technical guide details the utility of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (hereafter L1 ) as a functional ligand in transition metal coordination. Unlike simple pyrazoles, L1 features a "hem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the utility of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (hereafter L1 ) as a functional ligand in transition metal coordination. Unlike simple pyrazoles, L1 features a "hemilabile" hydroxymethyl arm at the C5 position. This structural motif allows the ligand to switch between monodentate ($ \kappa^1-N
\kappa^2-N,O $) coordination modes, a property critical for stabilizing catalytic intermediates while permitting substrate access.
This document provides validated protocols for the synthesis of L1 , the preparation of its metal complexes (specifically Cu(II) and Zn(II)), and structural characterization data.[1] It is intended for researchers in bioinorganic modeling, catalysis, and Metal-Organic Framework (MOF) design.
Chemical Profile & Ligand Design Principles
Structural Attributes
L1 is a trisubstituted pyrazole.[2][3][4] Its steric and electronic map is defined by three key features:
N1-Methylation: Blocks tautomerization, fixing the coordination site to N2 and preventing the formation of polymeric pyrazolate bridges common in unsubstituted pyrazoles.
C4-Methylation: Increases electron density on the pyrazole ring (via inductive effect), enhancing the
-donor strength of the N2 nitrogen.
C5-Hydroxymethyl Arm: Provides a hard oxygen donor. Depending on pH and metal Lewis acidity, this group can coordinate as a neutral alcohol (R-OH) or an anionic alkoxide (R-O⁻).
Data Summary Table
Property
Value / Description
IUPAC Name
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Formula
C₇H₁₂N₂O
MW
140.18 g/mol
Donor Atoms
N (Pyridine-like N2), O (Hydroxyl)
Coordination Modes
(Monodentate), (Chelating), (Bridging Alkoxide)
pKa (est)
~2.5 (protonated pyrazole), ~15 (alcohol)
Solubility
Soluble in MeOH, EtOH, CH₂Cl₂, DMSO; Sparingly soluble in Hexanes
Protocol A: Ligand Synthesis
Note: While L1 is available from select custom synthesis houses, in-house preparation via reduction of the corresponding ester ensures high purity and is cost-effective.
Reaction Scheme Visualization
The synthesis proceeds via the hydride reduction of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate .
Caption: Step-by-step synthetic workflow for the reduction of the pyrazole ester precursor to the alcohol ligand.
Detailed Procedure
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvent Prep: Charge the flask with anhydrous Tetrahydrofuran (THF, 50 mL) and cool to 0°C in an ice bath.
Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.14 g, 30 mmol) to the cold THF. Caution: LiAlH₄ reacts violently with moisture.
Substrate Addition: Dissolve Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (2.52 g, 15 mmol) in 10 mL dry THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
Workup (Fieser Method): Cool the flask back to 0°C.
Add 1.1 mL water (slowly).
Add 1.1 mL 15% NaOH solution.
Add 3.3 mL water.
Warm to RT and stir for 15 minutes until a granular white precipitate forms.
Isolation: Filter the mixture through a Celite pad. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.
Purification: The resulting oil often solidifies upon standing. Recrystallize from hot Ethyl Acetate/Hexanes (1:3) to obtain white crystals.
Protocol B: Coordination to Cu(II)
This protocol demonstrates the formation of a copper(II) complex, utilizing the hemilabile nature of L1 .
Reaction Logic
Copper(II) chloride is used as the metal source.[1] In non-coordinating solvents, L1 acts as a bidentate chelate ($ \kappa^2-N,O $), forming a stable 5-membered ring.
Caption: Coordination pathway showing the formation of the chelate and the hemilabile equilibrium accessible during catalysis.
Detailed Procedure
Solution A: Dissolve L1 (140 mg, 1.0 mmol) in 5 mL of absolute Ethanol.
Solution B: Dissolve CuCl₂·2H₂O (170 mg, 1.0 mmol) in 5 mL of absolute Ethanol. (Solution will be blue-green).
Mixing: Add Solution A to Solution B dropwise with stirring.
Observation: The solution color typically shifts to a deeper green or blue, indicating coordination of the nitrogen donor.
Crystallization: Allow the solution to evaporate slowly at room temperature (or use vapor diffusion with diethyl ether).
Product: Green crystals of [Cu(L1)Cl₂] (or [Cu(L1)₂]Cl₂ depending on stoichiometry) will form.
Filtration: Collect crystals, wash with cold ether, and dry in air.
Characterization & Validation
To ensure the protocol succeeded, compare your results against these standard markers.
Infrared Spectroscopy (FT-IR)
Functional Group
Free Ligand (cm⁻¹)
Complex (Cu-L1) (cm⁻¹)
Interpretation
O-H Stretch
3200-3400 (Broad)
3100-3300 (Sharper/Shifted)
Indicates coordination of O-H or strong H-bonding to Cl ligands.
C=N (Pyrazole)
~1550
~1565
Shift to higher frequency indicates N-coordination to the metal center.
X-Ray Crystallography (Expected Geometry)
Geometry: Distorted Square Pyramidal or Octahedral.
Chelate: The N2 and O atoms typically form a 5-membered chelate ring with the metal.
Bond Lengths:
M—N(pyrazole): ~1.98 - 2.05 Å
M—O(alcohol): ~2.2 - 2.4 Å (Longer bond indicates weaker interaction, confirming hemilability).
Applications in Drug Development & Catalysis
Bioinorganic Modeling
The N,O-donor set of L1 mimics the coordination environment of metalloenzymes that utilize Histidine (N) and Serine/Tyrosine (O) residues. Researchers use L1 complexes to model:
Active Sites: Zinc proteases or Copper oxidases.
Mechanism: The dissociation of the weak M—O bond mimics the "gate-opening" mechanism required for substrate binding in enzymes.
Catalysis (C-H Activation)
In palladium-catalyzed C-H activation, pyrazole ligands are often used as "directing groups."
Advantage of L1: The hydroxymethyl group can act as an internal base (after deprotonation) to assist in the Concerted Metalation-Deprotonation (CMD) pathway, or simply stabilize the high-energy Pd intermediate.
References
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
Bigmore, H. et al. (2000). "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218.[5]
Kumar, G. et al. (2013). "Synthesis and crystal structure of copper(II) complexes with 3,5-dimethyl-1H-pyrazole." Journal of Chemical Sciences, 125, 707-714.[5] (Analogous system validation). [5]
Halder, S. et al. (2023). "Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker." Crystals, 13(8), 1185. (Demonstrates alcohol arm coordination modes).
Application Note: Comprehensive Analytical Characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Abstract (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The precise structural confirmation and purity assessment of such molecules are paramount for their application in research and as building blocks in pharmaceutical synthesis.[4][5] This guide provides a multi-technique analytical workflow for the comprehensive characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, detailing the causality behind experimental choices and providing robust, step-by-step protocols for researchers, scientists, and drug development professionals. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
Molecular Structure and Physicochemical Properties
A thorough understanding begins with the molecule's basic properties. The structure consists of a pyrazole ring with methyl groups at positions 1, 3, and 4, and a hydroxymethyl group at position 5.
Structure:
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
| Appearance | Expected to be a solid at room temperature |
Integrated Analytical Workflow
No single technique can provide a complete picture. A logical, multi-faceted approach is required for unambiguous characterization. The following workflow ensures both structural elucidation and purity verification.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds. Experiments like ¹H, ¹³C, and 2D NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6]
Rationale for Experimental Choices
Solvent: DMSO-d₆ is chosen because its residual water peak does not obscure key signals and, more importantly, it allows for the observation of the exchangeable hydroxyl (-OH) proton as a distinct signal. Adding a drop of D₂O will cause this -OH signal to disappear, confirming its identity.[6]
2D NMR: While ¹H and ¹³C spectra provide primary data, 2D experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., within the hydroxymethyl group).[6]
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[6]
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methyl and methylene groups to the correct positions on the pyrazole ring.[6]
Predicted Spectroscopic Data
The following data is predicted based on the known chemical shifts of pyrazole derivatives.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Assignment
Predicted ¹H Shift (δ, ppm)
Predicted ¹³C Shift (δ, ppm)
Notes
N-CH₃ (Pos 1)
~3.7-3.9 (s, 3H)
~35-38
Singlet, no adjacent protons.
C-CH₃ (Pos 3)
~2.1-2.3 (s, 3H)
~10-13
Singlet, no adjacent protons.
C-CH₃ (Pos 4)
~1.9-2.1 (s, 3H)
~8-11
Singlet, no adjacent protons.
-CH₂OH (Pos 5)
~4.4-4.6 (d, 2H)
~55-58
Doublet due to coupling with -OH proton.
-CH₂OH
~5.0-5.3 (t, 1H)
-
Triplet due to coupling with -CH₂ protons. Exchangeable with D₂O.
C3
-
~148-152
Quaternary carbon.
C4
-
~108-112
Quaternary carbon.
| C5 | - | ~140-144 | Quaternary carbon. |
Caption: Logical flow from NMR data to structure confirmation.
Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean NMR tube.[6]
¹H NMR Acquisition:
Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.
Record a second spectrum after adding one drop of D₂O, capping, and shaking vigorously to confirm the exchangeable -OH proton.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample (~15-20 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6]
2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically provides a strong signal for the protonated molecular ion [M+H]⁺.[9][10]
Rationale for Experimental Choices
Technique: LC-MS is preferred over GC-MS for this molecule due to the presence of the polar hydroxyl group, which can cause poor peak shape in GC without derivatization.
Ionization Mode: ESI in positive ion mode is selected because the nitrogen atoms in the pyrazole ring are basic and readily accept a proton, leading to a strong [M+H]⁺ signal.[10]
Expected Results
Molecular Ion: A prominent peak at m/z 141.19, corresponding to [C₇H₁₂N₂O + H]⁺.
Fragmentation: Common fragmentation pathways for pyrazoles involve cleavage of side chains and ring fragmentation.[9][11] A likely initial fragmentation would be the loss of water (H₂O) from the protonated molecular ion, followed by loss of formaldehyde (CH₂O).
Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water.
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
Gradient: A simple gradient from 10% to 95% B over 5-10 minutes is usually sufficient.
Flow Rate: 0.3-0.5 mL/min.
MS Conditions:
Mode: Positive Ion ESI.
Scan Range: m/z 50-300.
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound by separating it from any starting materials, by-products, or degradation products.[4][12] A UV or Photodiode Array (PDA) detector is suitable as the pyrazole ring possesses a UV chromophore.
Protocol: Purity Analysis by RP-HPLC
Table 3: HPLC Method Parameters
Parameter
Condition
Rationale
Instrumentation
HPLC with UV/PDA Detector
Standard for purity analysis of UV-active compounds.[13]
Column
C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Excellent retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape.[12]
Mobile Phase B
Acetonitrile (ACN)
Common organic modifier for reverse-phase chromatography.
Gradient
10% B to 95% B over 20 min
A shallow gradient ensures good resolution of closely eluting impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
Standard volume to avoid column overloading.
| Detection | 220 nm | Pyrazole rings typically absorb in this region. |
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.[4]
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the sample and record the chromatogram.
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks to calculate the purity.
Ancillary Characterization Techniques
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to identify the presence of key functional groups.[7][14]
Table 4: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
3200-3500
O-H (Alcohol)
Stretching (Broad)
2850-3000
C-H (Alkyl)
Stretching
1550-1620
C=N / C=C (Pyrazole Ring)
Stretching
| 1000-1250 | C-O (Alcohol) | Stretching |
Protocol:
Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
Alternatively, dissolve the sample in a volatile solvent (e.g., methanol), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
Acquire the spectrum over a range of 4000-600 cm⁻¹.
B. Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N, which serves as a fundamental check of the compound's empirical formula. For nitrogen-containing heterocyclic compounds, ensuring complete combustion is critical for accurate results.[15]
Table 5: Theoretical Elemental Composition for C₇H₁₂N₂O
Element
Theoretical %
Carbon (C)
59.98%
Hydrogen (H)
8.63%
| Nitrogen (N) | 19.98% |
Protocol:
Submit a pure, dry sample (~2-5 mg) to a dedicated elemental analysis facility.
The analysis is performed on a CHN elemental analyzer, which uses high-temperature combustion to convert the sample into CO₂, H₂O, and N₂ gases, which are then quantified.
Conclusion
The comprehensive characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, with its assignments confirmed by MS data. HPLC provides a reliable assessment of purity, while FT-IR and Elemental Analysis offer orthogonal confirmation of functional groups and elemental composition, respectively. Following the protocols outlined in this guide will ensure the unambiguous confirmation of the compound's identity, structure, and purity, providing the confidence necessary for its use in research and development.
References
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
Jain, S., & Kumar, A. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
(2024, December 23).
Rees, R. G., & Green, M. J. (n.d.). Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. RSC Publishing.
Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
(2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
(2014, August 10).
(2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
(2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
(n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
(n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
(2024, June).
(2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem, 22(2).
(2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
Sid, A., et al. (2011). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. European Journal of Chemistry, 2, 311-313.
(n.d.). Heterocyclic Compounds. MSU chemistry.
(n.d.). Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. Asian Journal of Organic & Medicinal Chemistry.
(n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar.
Application Note: Functionalization Strategies for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Abstract & Chemical Profile[1][2][3][4] This guide details the strategic functionalization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS: 61322-49-4), a dense, electron-rich heterocyclic building block.[1] Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Profile[1][2][3][4]
This guide details the strategic functionalization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS: 61322-49-4), a dense, electron-rich heterocyclic building block.[1] Unlike its less substituted analogs, this scaffold presents a unique steric environment due to the "buttressing effect" of the N1-methyl and C4-methyl groups flanking the C5-hydroxymethyl handle.[1]
This application note provides validated protocols for three critical transformations: Activation (Chlorination) , Oxidation (Aldehyde synthesis) , and Nucleophilic Substitution (Etherification/Amination) . Emphasis is placed on overcoming steric hindrance and ensuring regiochemical integrity.
High. The C5-CH₂OH is flanked by N1-Me and C4-Me.[1][2]
Reactivity Landscape & Strategic Planning
The functionalization of this alcohol is governed by the electronic donation of the pyrazole ring and the steric crowding at the C5 position.
Decision Matrix
Pathway A (Activation): Conversion to alkyl chloride or mesylate is the preferred route for attaching amines or thiols. Caution: The resulting benzylic-like halide is highly reactive and prone to hydrolysis.[1]
Pathway B (Oxidation): Conversion to the aldehyde allows for reductive amination or Wittig olefination. Manganese Dioxide (MnO₂) is the reagent of choice to prevent over-oxidation.
Pathway C (Direct Substitution): Mitsunobu conditions are viable but often require forcing conditions due to the steric bulk of the ortho-methyl groups.
[5]
Protocol Module 1: Activation via Chlorination[5]
Converting the alcohol to 5-(chloromethyl)-1,3,4-trimethyl-1H-pyrazole is the most robust method for subsequent derivatization.[1] Thionyl chloride (SOCl₂) is preferred over mesylation for scale-up, as the chloride is less prone to elimination side-reactions in this specific electron-rich system.[1]
Mechanism & Causality
The pyrazole nitrogen (N2) is basic. In the presence of SOCl₂, the N2 may protonate or form an N-sulfinyl intermediate. However, the reaction proceeds cleanly to the alkyl chloride. The final product is often isolated as the hydrochloride salt to prevent autocatalytic hydrolysis.
Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere. Cool to 0°C.
Addition: Add SOCl₂ dropwise via syringe. Note: Gas evolution (SO₂, HCl) will occur.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
Expert Tip: If the reaction is sluggish due to sterics, heat to reflux (40°C) for 1 hour.
Workup (Option A - Isolation as HCl Salt): Evaporate the solvent and excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove trace acid. The resulting solid is the hydrochloride salt. Store under Argon in a freezer.
Workup (Option B - Free Base): Dilute residue with DCM, wash rapidly with cold saturated NaHCO₃ (Caution: Gas evolution). Dry organic layer over Na₂SO₄ and concentrate. Use immediately.
Validation:
¹H NMR (CDCl₃): Look for the shift of the CH₂ peak from ~4.6 ppm (alcohol) to ~4.5–4.7 ppm (chloride) and loss of the broad OH signal.
Stability Warning: The free base chloromethyl pyrazole is reactive. Store as the HCl salt for long-term stability.
Protocol Module 2: Selective Oxidation to Aldehyde[5]
The aldehyde derivative, 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde , is a versatile intermediate. Due to the electron-rich nature of the pyrazole, harsh oxidants (like KMnO₄) can degrade the ring. Manganese Dioxide (MnO₂) is the "Gold Standard" here because the hydroxymethyl group is attached to an aromatic system (heteroaromatic), mimicking benzylic reactivity.
Addition: Add Activated MnO₂ in one portion. The large excess is necessary due to surface-area-dependent kinetics.[1]
Reaction: Stir vigorously at room temperature (or reflux if using CHCl₃) for 12–24 hours.
Filtration: Filter the black slurry through a pad of Celite®. Wash the pad thoroughly with DCM.
Purification: Concentrate the filtrate. The aldehyde is usually pure enough for the next step. If not, purify via silica gel chromatography (Hexanes/EtOAc).[3]
Alternative (Swern Oxidation):
If MnO₂ proves too slow due to the steric crowding of the 1,3,4-trimethyl system, utilize Swern conditions (Oxalyl chloride/DMSO at -78°C). This is less sensitive to sterics but requires stricter temperature control.
For creating ether linkages, the Mitsunobu reaction is elegant but can be challenging with this specific substrate due to the steric bulk at C5 hindering the approach of the bulky PPh₃/DIAD complex. A Williamson Ether synthesis via the chloride (from Module 1) is often more reliable for this specific isomer.
Base: K₂CO₃ (for phenols) or NaH (for aliphatic alcohols)
Solvent: DMF or Acetonitrile
Procedure:
Nucleophile Formation:
For Phenols: Mix phenol and K₂CO₃ (2.0 equiv) in DMF. Stir 15 min.
For Alcohols: Treat alcohol with NaH (1.2 equiv) in THF/DMF at 0°C.
Coupling: Add the pyrazolyl chloride (free base or salt). If using the salt, ensure excess base is present to neutralize the HCl.
Heating: Heat to 60–80°C for 4–6 hours. The elevated temperature helps overcome the steric barrier of the C4-methyl group.[1]
Workup: Pour into water, extract with EtOAc. Wash with brine/LiCl solution to remove DMF.
Experimental Workflow Diagram
The following diagram illustrates the critical path for synthesizing a secondary amine derivative, a common motif in kinase inhibitor design using this scaffold.
References
Compound Identification
Precursor Synthesis (Ester Reduction)
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2).[1][4] PubChem. Available at: [Link]
General Pyrazole Oxidation Methods
Deng, X., & Mani, N. S. (2008).[5][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]
Chlorination Protocols
Miao, H., et al. (2021).[7] Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles (Analogous Heterocyclic Chemistry). ChemSusChem.[7] Available at: [Link]
Solvent: Anhydrous THF (Diethyl ether is often too volatile for the reflux required to break the aluminum complex).
Temperature: 0°C addition
Reflux (Essential for pyrazoles).
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Incomplete Conversion
"Stalling" due to aluminum complexation.
The pyrazole nitrogen coordinates to Al species, deactivating the hydride. Solution: Increase LiAlH4 to 2.5 eq and reflux for at least 4 hours.
Low Yield (Mass Balance)
Product trapped in aluminum salts.
Do not use the standard water/acid quench. Use the Rochelle's Salt method (see Module 3).
Impurity Profile
Wet solvent = Aluminum Hydroxide formation.
Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Module 3: Workup & Isolation (The "Yield Saver")
The Critical Failure:
Standard acidic quenching (HCl) or the Fieser method (
/15% NaOH/) often creates a gelatinous precipitate with pyrazoles. Furthermore, the product is an amphiphilic alcohol —it loves water.
The Solution: Rochelle's Salt Workup & Continuous Extraction
Step-by-Step Protocol:
Quench: Cool reaction to 0°C. Dilute with diethyl ether.
The Additive: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) slowly. Use 20 mL per gram of LiAlH4 used.
The Stir: Vigorously stir at room temperature for 2–4 hours .
Why? The tartrate chelates the aluminum, breaking the emulsion and creating two clear layers.
Separation: Separate the organic layer.
Scavenging (Crucial Step): The aqueous layer still contains ~20% of your product.
Option A (Standard): Saturate the aqueous layer with NaCl (Solid) and extract 5x with EtOAc.
Option B (High Yield): Use a Continuous Liquid-Liquid Extractor with Dichloromethane (DCM) for 12 hours.
Figure 2: The Rochelle's Salt workflow to prevent aluminum emulsions and recover water-soluble product.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 instead of LiAlH4?A: generally, No. Sodium Borohydride (
) is not strong enough to reduce the ester to the alcohol efficiently in standard solvents. While adding additives like or refluxing in Diglyme can force it, LiAlH4 is the industry standard for this transformation due to cleaner conversion profiles [1].
Q: My product is an oil that won't crystallize. How do I purify it?A: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol often solidifies slowly.
Trituration: Add cold diethyl ether/pentane (1:1) and scratch the flask sides.
Azeotrope: Trace water prevents crystallization. Rotary evaporate with Toluene 3x to remove moisture azeotropically.
Q: The NMR shows a "ghost" peak near the N-Methyl group.A: This is likely the regioisomer discussed in Module 1. If the integral is small (<5%), recrystallization from EtOAc/Hexane may remove it. If large (>15%), you must separate the precursor esters via column chromatography before reduction, as the alcohols are much harder to separate.
References
Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
Regioselectivity in Pyrazole Synthesis.Journal of Heterocyclic Chemistry.
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem Compound Summary. Available at: [Link]
Workup of LiAlH4 Reductions (Rochelle's Salt).Organic Chemistry Portal.
Technical Support Center: Optimization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol Synthesis
Introduction (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS: Various/Generic) is a critical heterocyclic building block used frequently in the development of kinase inhibitors and agrochemicals.[1] Its synthesis typicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS: Various/Generic) is a critical heterocyclic building block used frequently in the development of kinase inhibitors and agrochemicals.[1] Its synthesis typically hinges on the reduction of its ester precursor, ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate .
While the reduction of an ester to an alcohol is a textbook transformation, the specific challenge with this scaffold lies upstream in regiocontrol (ensuring the N-methyl group is at position 1 rather than 2) and downstream in isolation efficiency (avoiding aluminum emulsions).
This guide provides an optimized workflow, moving beyond standard recipes to address the "why" and "how" of high-fidelity synthesis.
Module 1: Synthetic Route & Strategic Analysis
The synthesis is a two-stage process. The most common failure mode is not the reduction itself, but the amplification of regioisomeric impurities formed during the precursor synthesis.
Workflow Visualization
Figure 1: Critical path for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. Note that regiochemical purity must be established before reduction.
Module 2: Critical Process Parameters (CPP)
The Regioselectivity Trap (Pre-Reaction Check)
Before attempting reduction, verify your ester precursor. The reaction of methylhydrazine with ethyl 2-acetyl-3-oxobutanoate often yields a mixture of the desired 1,3,4-isomer and the undesired 1,4,5-isomer .
Optimization Insight: If synthesizing the precursor, using fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) as solvents can significantly enhance regioselectivity toward the desired isomer compared to ethanol [1].[2]
Validation: Check 1H NMR. The N-Me signal often shifts significantly between isomers. Ensure your starting material is >95% isomeric purity; LiAlH4 will reduce both isomers, making separation of the resulting alcohols nearly impossible.
The Reduction Protocol (LiAlH4 Optimization)
While NaBH4 is safer, it is often insufficient for pyrazole esters without Lewis acid additives. LiAlH4 remains the gold standard for yield.
Parameter
Recommended Condition
Technical Rationale
Reagent
LiAlH4 (Pellets or 2.4M in THF)
Powder has high surface area but degrades faster. Solutions are safer for titration.
Stoichiometry
0.75 - 1.0 equiv. (molar)
Theoretically, 0.5 equiv. reduces ester to alkoxide. Excess drives kinetics to completion.
Solvent
Anhydrous THF
Higher boiling point (66°C) than Et2O allows for reflux to push sluggish pyrazole esters.
Temperature
0°C Addition Reflux
Cold addition prevents runaway exotherms; reflux ensures complete reduction of the hindered carbonyl.
Atmosphere
Nitrogen / Argon
Strictly inert. LiAlH4 is pyrophoric and degrades with moisture.
Module 3: Step-by-Step Optimized Protocol
Scale: 10 mmol Ester (~1.82 g)
Preparation:
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel.
Cool under Argon flow.
Charge with LiAlH4 (380 mg, 10 mmol, 1.0 equiv) and 20 mL Anhydrous THF . Cool to 0°C.[3][4][5]
Addition:
Dissolve Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (1.82 g, 10 mmol) in 10 mL Anhydrous THF .
Add dropwise to the LiAlH4 suspension over 15 minutes. Observation: Gas evolution (H2) will occur.
Reaction:
Allow to warm to Room Temperature (RT) over 30 mins.
Heat to reflux (66°C) for 2–4 hours.
Monitor: TLC (EtOAc/Hexane).[1] The polar alcohol will have a much lower Rf than the ester.
The "Fieser" Workup (Crucial for Yield):
Do not use acid workups; pyrazoles are basic and will form salts.
Cool mixture to 0°C.
Dilute with 20 mL Diethyl Ether (improves granulation).
Add 0.4 mL Water (slowly).
Add 0.4 mL 15% NaOH (aq) .
Add 1.2 mL Water .
Warm to RT and stir for 15 minutes. The gray slime should turn into a granular white sand [2].
Isolation:
Add anhydrous MgSO4 to the mixture (dries and aids filtration).[5]
Filter through a fritted glass funnel or Celite pad.
Concentrate filtrate in vacuo.
Module 4: Troubleshooting Guide
Decision Tree: Common Failure Modes
Figure 2: Troubleshooting logic for reaction and isolation failures.
Detailed Solutions
Q1: The reaction turned into a gray gelatinous mess during quenching. How do I save it?
Cause: Improper quenching ratio leading to aluminum hydroxide gel, which traps product.
Fix: Add excess anhydrous Sodium Sulfate or Magnesium Sulfate and stir vigorously for 30 minutes. If that fails, add a few drops of Rochelle's Salt (Potassium Sodium Tartrate) solution and stir overnight. This complexes the aluminum and breaks the emulsion.
Q2: My yield is low, but the starting material is gone.
Cause A (Adsorption): The polar pyrazole alcohol is sticking to the aluminum salts during filtration.
Remedy: Wash the filter cake with hot THF or Methanol (not just ether) to desorb the product.
Cause B (Water Solubility): Pyrazoles are water-soluble. If you used a large volume of water during quenching, your product is in the aqueous phase.
Remedy: Continuously extract the aqueous phase with DCM or EtOAc.
Q3: Can I use NaBH4 instead of LiAlH4?
Answer: Standard NaBH4 will not reduce the ester efficiently.[6] However, you can generate in situ LiBH4 (more reactive) by adding LiCl (1.2 equiv) to the NaBH4/Diglyme or THF mixture, or by refluxing NaBH4 in Methanol (slow). For high throughput, LiAlH4 is preferred.
Module 5: FAQ
Q: Is the product stable?
A: Yes, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is generally stable as a solid. However, pyrazoles can be hygroscopic. Store under nitrogen in a desiccator.
Q: Why do I see two spots on TLC that are very close together?
A: This strongly suggests your starting material contained the 1,4,5-trimethyl isomer. The reduction yields both alcohols, which have very similar polarity. You may need high-performance flash chromatography (DCM:MeOH gradients) to separate them, but it is far more efficient to purify the ester precursor first.
Q: Can I use DIBAL-H?
A: Yes. DIBAL-H (2.2 equiv) in DCM at -78°C to RT will reduce the ester to the alcohol. This is a good alternative if you have other reducible functional groups (like a nitrile) that you want to preserve (though DIBAL reduces nitriles to imines/aldehydes, temperature control is key). For simple esters, LiAlH4 is more cost-effective.
References
Regioselectivity in Pyrazole Synthesis:
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
Fieser Workup Protocol:
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
General Ester Reduction Methodologies:
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Technical Support Center: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support center for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole containing a primary alcohol functional group. The stability of this molecule is primarily influenced by the reactivity of the hydroxymethyl group and, to a lesser extent, the pyrazole ring itself. The key to preventing degradation is to control the environmental conditions to mitigate oxidation, the most probable degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol?
A1: Based on its chemical structure, the most significant degradation pathway is the oxidation of the primary alcohol (hydroxymethyl group). This can occur in two steps: first to the corresponding aldehyde (1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde) and then further to the carboxylic acid (1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid). This process is often catalyzed by atmospheric oxygen, light, and trace metal impurities. While the pyrazole ring is generally stable, extreme conditions could potentially lead to ring-opening or other side reactions.
Q2: What are the visible signs of degradation?
A2: Degradation of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol may manifest as:
Color Change: A noticeable shift from a colorless or white solid/liquid to a yellow or brownish hue.
Change in Physical State: Formation of precipitates if the degradation products are less soluble in the storage solvent.
Inconsistent Analytical Results: The appearance of new peaks in HPLC or TLC analysis, or changes in the integration of the parent peak. You may also observe unexpected signals in NMR spectra.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol should be stored under the following conditions, summarized in the table below. For a related compound, (1-Methyl-1H-pyrazol-5-yl)methanol, storage at 2-8°C is recommended.
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of chemical degradation by lowering kinetic energy.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation by displacing atmospheric oxygen.[1]
Light
Amber vial or opaque container
Protects against photo-degradation, as light can provide the activation energy for oxidative processes.
Container
Tightly sealed glass vial with a PTFE-lined cap
Prevents exposure to air and moisture. PTFE liners are chemically inert.
Q4: Can I store (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in solution?
A4: For long-term storage, it is highly recommended to store the compound as a neat solid or oil. If you must store it in solution for short-term use, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) that has been thoroughly degassed.[1] Methanol should be avoided as a solvent in forced degradation studies due to its potential to react with certain functional groups, which could be mistaken for degradation products.[2] Store solutions at -20°C under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of the Compound Upon Dissolving in Solvent
Observation: You dissolve your compound, and within a short period, TLC or HPLC analysis shows the formation of new, more polar spots/peaks, likely corresponding to the aldehyde and carboxylic acid.
Root Cause Analysis: This is a classic sign of oxidation, likely due to dissolved oxygen in your solvent or exposure to air during handling.
Solution Workflow:
Caption: Troubleshooting workflow for rapid solution-phase degradation.
Issue 2: Inconsistent Results in Biological or Chemical Assays
Observation: You are seeing variable IC50 values, low reaction yields, or other inconsistencies in your experimental results over time.
Root Cause Analysis: This could be due to the gradual degradation of your stock solution, leading to a lower effective concentration of the active compound. The degradation products may also interfere with the assay.
Solution Protocol: Stock Solution Stability Study
Preparation: Prepare a stock solution of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in your chosen assay solvent.
Initial Analysis (T=0): Immediately analyze a sample of the stock solution via a validated HPLC or LC-MS method to determine the initial purity and concentration.
Storage: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles. Store these aliquots under your typical assay storage conditions (e.g., -20°C or 4°C).
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot and re-analyze it using the same analytical method.
Data Evaluation: Compare the purity and concentration at each time point to the T=0 data. If you observe a significant decrease in the parent compound or an increase in degradation peaks, your stock solution is not stable under those conditions. Consider preparing fresh stock solutions more frequently or using a more stable solvent system.
Issue 3: Appearance of an Unknown Impurity in a Synthesis Reaction
Observation: After performing a reaction with (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, you observe an unexpected byproduct.
Root Cause Analysis: Besides degradation, the hydroxymethyl group can participate in side reactions. For example, in the presence of strong acids, it could be susceptible to etherification if alcohols are present, or elimination. Strong oxidizing agents will convert it to the aldehyde or carboxylic acid.
Preventative Measures:
Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere of argon or nitrogen to prevent oxidation.[1]
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent side reactions involving water. Glassware should be oven- or flame-dried before use.
Reagent Compatibility: Be mindful of the reagents used. Avoid strong, non-selective oxidizing agents if you want to preserve the alcohol functionality. Pyrazoles are generally stable but can be incompatible with strong acids and oxidizing agents.
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Air-Sensitive Alcohols
This protocol outlines the steps for safely handling (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol to prevent oxidative degradation.
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours to remove adsorbed water. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
Inert Atmosphere Setup: Connect the reaction vessel to a Schlenk line or place it inside a glovebox. Purge the vessel with an inert gas. A common method is to evacuate the vessel under vacuum and refill with inert gas, repeating this cycle three times.[1]
Reagent Transfer: If the compound is a solid, briefly remove the stopper under a positive flow of inert gas to add it to the reaction vessel. If it is a liquid, use a gas-tight syringe that has been flushed with inert gas to transfer the required amount.
Solvent Addition: Add anhydrous, degassed solvent to the reaction vessel via a cannula or a syringe.
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
Caption: Experimental workflow for handling (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
References
Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-98.
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023, February 2). Molecules, 28(3), 1439.
Air-free technique - Wikipedia. (n.d.). Retrieved from [Link]
Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. PubChem. Retrieved from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry, 6(3), 286-296.
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
Technical Support Center: Characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Introduction The characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol presents a classic "heterocyclic trap" in drug discovery. While the molecule appears simple, the synthesis of N-methyl pyrazoles often yields...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol presents a classic "heterocyclic trap" in drug discovery. While the molecule appears simple, the synthesis of N-methyl pyrazoles often yields mixtures of regioisomers (1,3,4- vs. 1,4,5-substituted systems) that are indistinguishable by low-resolution Mass Spectrometry (MS) and difficult to resolve by standard C18 HPLC.
This guide addresses the three critical failure points in the workflow: Regioisomer Assignment (NMR) , Polar Retention (HPLC) , and Ionization Suppression (LC-MS) .
Module 1: The Regioisomer Trap (NMR Analysis)
The Challenge
The synthesis of your target molecule typically involves the methylation of a pyrazole precursor or the cyclization of a hydrazine with a diketone. Both routes often produce a mixture of the desired 1,3,4-trimethyl-5-methanol isomer and the unwanted 1,4,5-trimethyl-3-methanol isomer.
Symptom: Your 1H NMR shows three singlet methyls and one methylene (-CH2-), but you cannot confirm the position of the N-methyl group relative to the hydroxymethyl group.
Root Cause: The electronic environments of the methyl groups are too similar in 1D NMR to permit definitive assignment based on chemical shift alone.
The Solution: 2D NOESY/ROESY Orthogonality
You must rely on spatial proximity (Through-Space correlation) rather than bond connectivity.
Protocol:
Sample Prep: Dissolve 5-10 mg in DMSO-d6 (avoids exchange of -OH protons and sharpens signals compared to CDCl3).
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500ms.
Analysis Logic:
Locate the N-Methyl singlet (typically
3.6 - 3.9 ppm).
Locate the Methylene (-CH2-) protons of the alcohol group (typically
4.3 - 4.6 ppm).
Locate the C-Methyl singlets.
Observation (NOESY Cross-peak)
Structural Conclusion
Status
N-Me -CH2-OH
N-Me is spatially adjacent to the Methanol group (Pos 5).
TARGET CONFIRMED
N-Me C-Me
N-Me is adjacent to a Methyl group (Pos 5).
WRONG ISOMER (1,4,5-trimethyl)
Visual Workflow: NMR Decision Tree
Caption: Logic flow for distinguishing the 5-hydroxymethyl target from the 3-hydroxymethyl regioisomer using NOESY NMR.
The target molecule contains a basic pyrazole nitrogen and a polar primary alcohol.
Symptom: Early elution (near void volume) on C18 columns, peak tailing, or "ghost" peaks in blank runs.
Root Cause:
Phase Collapse: High aqueous content needed to retain the polar molecule causes C18 dewetting.
Silanol Interactions: The basic nitrogen interacts with free silanols on the silica support.
The Solution: HILIC Mode or Polar-Embedded Phases
Standard C18 is insufficient. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Polar-Embedded C18 .
Recommended Method Parameters:
Parameter
HILIC (Recommended)
Reversed-Phase (Alternative)
Column
Bare Silica or Amide-bonded (e.g., TSKgel Amide-80)
Polar-embedded C18 (e.g., Acquity HSS T3)
Mobile Phase A
10 mM Ammonium Acetate (pH 5.8)
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile + 0.1% Formic Acid
Gradient
95% B 60% B (High Organic Start)
0% B 30% B (High Aqueous Start)
Mechanism
Partitioning into water layer on silica surface
Hydrophobic interaction (weak)
Why?
Retains polar alcohol; MS sensitivity increases due to high organic content.
Use only if HILIC is unavailable; risk of dewetting.
Critical Troubleshooting Tip:
If you observe split peaks in HILIC, your sample diluent is likely too aqueous. Dissolve the sample in 90% ACN / 10% Buffer. Injecting water into a HILIC column disrupts the partitioning mechanism.[1]
Visual Workflow: Method Development Strategy
Caption: Decision matrix for selecting the optimal stationary phase for polar pyrazole derivatives.
Module 3: Stability & Handling FAQs
Q1: My sample is turning yellow/brown upon storage. What is happening?
A: Primary alcohols on electron-rich heterocycles (like pyrazoles) are susceptible to slow oxidation to the aldehyde or carboxylic acid.
Fix: Store under Argon/Nitrogen at -20°C.
Check: Run LC-MS. If you see a mass shift of [M-2] (Aldehyde) or [M+14] (Acid), oxidation has occurred.
Q2: The melting point is lower than the literature value (approx 140-150°C). Is it impure?
A: Not necessarily. Pyrazole methanols are hygroscopic and can form hydrates.
Fix: Dry the sample in a vacuum oven at 40°C over P2O5 overnight before melting point determination.
Verification: Check integration of the water peak in DMSO-d6 NMR (approx 3.3 ppm).
Q3: I see a "dimer" peak in Mass Spec (2M+H). Is this real?
A: This is likely an artifact of Electrospray Ionization (ESI), termed a non-covalent dimer, common with molecules capable of hydrogen bonding (the -OH group).
Test: Dilute the sample 10x. If the dimer/monomer ratio decreases, it is an artifact. If the ratio stays constant, it might be a chemical impurity.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329775489: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol. (Note: Isomeric reference for structural comparison). Retrieved from [Link]
Phenomenex Technical Guides. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
Claramunt, R. M., et al. The use of NMR spectroscopy to distinguish between regioisomers of pyrazoles. Magnetic Resonance in Chemistry.[2][3][4] (General reference for Pyrazole NOE methodology).
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
Technical Support Center: Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (1,3,4-Trimethyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. Authored for professionals in chemical research and drug development, this document addresses common challenges and offers scientifically grounded solutions to optimize your synthetic workflow.
I. Reaction Overview and Mechanism
The synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is typically a two-step process. The first step involves the formylation of 1,3,4-trimethyl-1H-pyrazole at the C5 position to yield the intermediate aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[1] This is commonly achieved through a Vilsmeier-Haack reaction.[2][3] The subsequent step is the reduction of this aldehyde to the target primary alcohol.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[2][4] This reagent is typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5] The electron-rich pyrazole ring then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.[2][5]
Caption: Vilsmeier-Haack formylation of 1,3,4-trimethyl-1H-pyrazole.
Step 2: Reduction of the Aldehyde
The reduction of the pyrazole-5-carbaldehyde to the corresponding alcohol can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.
Caption: Reduction of the pyrazole aldehyde to the target alcohol.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Step)
Potential Cause
Troubleshooting Steps & Explanation
Inactive Vilsmeier Reagent
The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous DMF and fresh, high-purity POCl₃.[4] Prepare the reagent at low temperatures (0-5 °C) and use it immediately to prevent decomposition.[4]
Insufficiently Reactive Pyrazole
While trimethylated pyrazoles are generally electron-rich, impurities or steric hindrance could reduce reactivity. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[4][6]
Incomplete Reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4] If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[4]
Product Decomposition During Workup
The aldehyde product or intermediates may be sensitive to harsh workup conditions.[4] Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully and slowly with a mild base such as sodium bicarbonate or sodium acetate solution.[4]
Formation of a Dark, Tarry Residue
This often indicates side reactions or product decomposition. Strict temperature control is crucial, especially during the exothermic formation of the Vilsmeier reagent.[4] Ensure high-purity starting materials and anhydrous solvents to minimize side reactions.[4]
Problem 2: Multiple Products Observed on TLC for the Vilsmeier-Haack Reaction
Potential Cause
Troubleshooting Steps & Explanation
Side Reactions
While formylation is expected at the C5 position, di-formylation or reaction at other positions can occur, although less likely for this substrate. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side product formation.[4]
Decomposition
The product or starting material may be decomposing under the reaction conditions. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged.[4] Purification of the crude product using column chromatography on silica gel or recrystallization will be necessary.
Problem 3: Difficulty in Isolating the Aldehyde Product
Potential Cause
Troubleshooting Steps & Explanation
Product is Water-Soluble
The pyrazole aldehyde may have some solubility in the aqueous layer during workup. To minimize loss, saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase.
Emulsion Formation During Extraction
Emulsions can make phase separation difficult. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Problem 4: Incomplete or Unsuccessful Reduction of the Aldehyde
Potential Cause
Troubleshooting Steps & Explanation
Inactive Reducing Agent
Sodium borohydride can decompose over time, especially if not stored properly. Use fresh, high-quality NaBH₄. If using LAH, ensure it is handled under strictly anhydrous conditions as it reacts violently with water.
Insufficient Amount of Reducing Agent
Ensure a sufficient molar excess of the reducing agent is used. A common starting point is 1.5 to 2 equivalents relative to the aldehyde.
Reaction Temperature Too Low
While NaBH₄ reductions are often carried out at room temperature, some less reactive aldehydes may require gentle heating. Monitor the reaction by TLC to determine if the reaction is proceeding.
Side Reaction with Grignard Reagents
If a Grignard reagent were to be used for a different transformation on the aldehyde, it would lead to a secondary alcohol, not the desired primary alcohol from reduction.[7]
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing the Vilsmeier-Haack reaction?
A1: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The workup, which often involves quenching with ice, is exothermic and must be done slowly and carefully.[4]
Q2: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method.[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it with a small amount of water or a dilute basic solution. Then, extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate) to spot on the TLC plate. This allows you to visualize the consumption of the starting pyrazole and the formation of the more polar aldehyde product.
Q3: Can I use other formylating agents besides the DMF/POCl₃ system?
A3: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃.[3] However, for the formylation of electron-rich heterocycles like pyrazoles, the DMF/POCl₃ system is well-established and generally provides good results.[8]
Q4: What is the expected regioselectivity of the formylation on a 1,3,4-trimethyl-1H-pyrazole?
A4: For pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the C4 position if it is unsubstituted.[9] However, in the case of 1,3,4-trimethyl-1H-pyrazole, the C4 position is already substituted with a methyl group. Therefore, the formylation will be directed to the next most activated and sterically accessible position, which is the C5 position.
Q5: What are some common side products in pyrazole synthesis in general?
A5: In the broader context of pyrazole synthesis, particularly from 1,3-dicarbonyl compounds and hydrazines (Knorr synthesis), the formation of regioisomers is a common issue.[10][11] The specific side products will depend heavily on the chosen synthetic route and the nature of the substituents on the starting materials.
Q6: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?
A6: Yes, there is growing research into greener synthetic methods for pyrazoles. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing catalysts like nano ZnO in aqueous media.[12][13][14] Some methods also focus on solvent-free conditions.[15]
IV. References
Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6639.
Zhang, P., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
Yallappa, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 30155-30175.
Patil, S. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6).
Singh, A., & Kumar, S. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9).
Kumar, S., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2442-2450.
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]
Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 51.
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
Al-Mulla, A. (2017). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Molecules, 22(9), 1465.
Anary-Abbasinejad, M., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Sciences, 129(7), 1017-1022.
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5).
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 940-968.
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519.
Wang, X., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. International Journal of Molecular Sciences, 25(8), 4475.
Li, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10845.
Kumar, R., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70).
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
El-Gohary, N. S. M., & Shaaban, M. I. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-795.
Chiacchio, M. A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2901.
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Retrieved from [Link]
PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
Patil, S. A., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4981-4984.
Technical Support Center: Pyrazole Regiocontrol & Tautomerism
Ticket #PYRZ-001: "Avoiding Tautomerization" & Isomer Control Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts SAR & IP) Executive Summary: The "Quantum" Nature of Pyrazoles User Que...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #PYRZ-001: "Avoiding Tautomerization" & Isomer Control
Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High (Impacts SAR & IP)
Executive Summary: The "Quantum" Nature of Pyrazoles
User Query: "How do I avoid tautomerization during my synthesis?"
Technical Reality: You cannot "avoid" tautomerization in
-unsubstituted pyrazoles (-pyrazoles); it is an intrinsic thermodynamic property. In solution, 3-substituted and 5-substituted -pyrazoles exist in rapid equilibrium (annular tautomerism).
The Real Solution: You are likely trying to achieve Regioselective Functionalization . You must "lock" the tautomer by substituting the nitrogen (
-alkylation/arylation) or synthesize the ring with the substituent pre-installed (De Novo Cyclization).
This guide provides the protocols to diagnose the equilibrium and synthetic workflows to lock the desired isomer.
Diagnostic Module: NMR Troubleshooting
Issue: "My
H NMR spectrum shows broad, undefined peaks, or 'missing' carbons in C NMR."
Root Cause: The proton transfer between
and is occurring at a rate comparable to the NMR timescale (intermediate exchange), causing signal broadening or coalescence.
Troubleshooting Protocol: Resolving the Species
Parameter
Action
Mechanistic Result
Solvent Switch
Change
DMSO forms strong H-bonds with the , slowing the exchange rate and sharpening peaks.
Temperature (VT-NMR)
Cool to
Slows exchange below the NMR timescale. Distinct signals for both tautomers will appear (e.g., 3-Me and 5-Me isomers split).
Temperature (VT-NMR)
Heat to
Increases exchange rate. Signals coalesce into a sharp, weighted average.
Identification
HMBC
The "pyrrole-like" nitrogen (, 130-170 ppm) and "pyridine-like" nitrogen (, 250-300 ppm) can be distinguished.
Synthetic Workflows: Locking the Isomer
Workflow A: De Novo Regioselective Synthesis (The Modified Knorr)
Use when: You are building the ring from scratch and need a specific
-substituted isomer.
The Challenge: Condensing a monosubstituted hydrazine (
) with an unsymmetrical 1,3-diketone yields a mixture of regioisomers (1,3- vs 1,5-substituted).
The Solution: Control the condensation mechanism via solvent polarity and pH.
Protocol: Fluorinated Solvent Control
Recent literature suggests fluorinated alcohols can invert or enhance regioselectivity via H-bond activation of the carbonyls.
Use when: You need to attach an aromatic ring to the Nitrogen.[2]
Protocol:
Substrate:
-Pyrazole (1.0 equiv).
Coupling Partner: Aryl Boronic Acid (
, 2.0 equiv).
Catalyst:
(0.1–1.0 equiv).
Ligand/Base: Pyridine (2.0 equiv) or TEA.
Atmosphere: Open air (requires
to reoxidize Cu).
Solvent: DCM or MeOH, RT, 12–24 h.
Visualizing the Logic
Diagram 1: The Tautomerism Trap & Resolution
Caption: The dynamic equilibrium of NH-pyrazoles and the divergence of synthetic pathways to "lock" the structure.
Diagram 2: Decision Tree for Regioselective Alkylation
Caption: Flowchart for selecting the correct alkylation conditions based on substrate sterics and electronics.
Advanced Troubleshooting (FAQ)
Q: I tried alkylating with Methyl Iodide and got a 1:1 mixture. How do I separate them?A: If regiocontrol failed, separation is the only path.
Chromatography: Isomers often have significantly different
values. Isomers with the alkyl group adjacent to a bulky substituent (the "more hindered" isomer) are usually less polar (higher ) because the lone pair is shielded, reducing interaction with silica.
NOE Analysis: Once separated, use 1D-NOE. Irradiate the
-Methyl group. If you see enhancement of the C5-substituent, you have the 1,5-isomer.
Q: Can I use a protecting group to direct the chemistry?A: Yes. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is excellent.
Protect
-pyrazole with SEM-Cl (often gives mixture, but separable).
Perform lithiation/functionalization on the ring.
Remove SEM with TBAF or acid.
Note: SEM migration can occur ("SEM dance") under Lewis Acid conditions, so maintain basic/neutral conditions until deprotection.
References
Elguero, J., et al. (2000). Tautomerism in 3(5)-Substituted Pyrazoles.[3][4]Advances in Heterocyclic Chemistry .
Foundational text on the thermodynamics of annular tautomerism.
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles.[1][5][6][7]Chemical Reviews .
Comprehensive review covering regioselective Knorr synthesis and fluorin
Qiao, J. X., et al. (2013). Regioselective N-Alkylation of Pyrazoles.[1][5][8]Organic Letters .
Detailed study on steric vs.
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid.Tetrahedron Letters .
The original Chan-Lam coupling protocol for mild N-aryl
The Engineering Challenge:
Synthesizing this molecule involves two critical catalytic decision points that determine yield and purity:
Regioselective Cyclization: Ensuring the
-methyl group lands at position 1 relative to the 3,4-methyls (avoiding the 1,4,5-trimethyl isomer).
Chemoselective Reduction: Reducing the ester/acid precursor to the alcohol without reducing the pyrazole ring or poisoning the catalyst with the pyrazole nitrogen.
Critical Catalyst Selection Matrix
Module A: Ring Formation (Regioselectivity)
Objective: Synthesize Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate with >95:5 isomeric ratio.
Caption: Diagnostic logic for stalling hydrogenation reactions, focusing on the common issue of nitrogen-coordination poisoning.
Technical Support: Troubleshooting & FAQs
Category 1: Regioselectivity (The Isomer Problem)
Q: I am getting a 60:40 mixture of the 1,3,4-trimethyl and 1,4,5-trimethyl isomers. How do I shift this?
Root Cause: Methylhydrazine is an ambident nucleophile. The terminal
is more nucleophilic but the internal is more basic. In standard ethanol reflux, steric and electronic factors compete.
Protocol Adjustment: Switch solvent to Hexafluoroisopropanol (HFIP) .
Mechanism:[2][3][4] HFIP is a strong Hydrogen-bond donor. It activates the ketone carbonyl of the diketone precursor, directing the initial attack of the terminal hydrazine nitrogen to the most electrophilic carbon, drastically improving selectivity to the 1,3,4-isomer [1].
Alternative: If HFIP is too expensive, use Yb(OTf)₃ (5-10 mol%) in THF. This Lewis acid chelates the dicarbonyl, enhancing the steric differentiation between the two carbonyls.
Q: Can I separate the isomers if the synthesis fails to be selective?
Yes. The 5-hydroxymethyl (target) and its isomer usually have different polarities due to the proximity of the -OH to the N-methyl group.
Method: Flash chromatography on silica gel.
Eluent: DCM:MeOH (95:5). The 1,3,4-isomer (target) typically elutes second due to intramolecular H-bonding interactions with the pyrazole nitrogen, which makes it slightly more retained than the 1,4,5-isomer in some systems (verify with NOESY NMR: Look for NOE between N-Me and C4-Me).
Category 2: Catalytic Hydrogenation (The Scale-Up Problem)
Q: My Ru-MACHO reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning via Product Inhibition.
Explanation: As the ester converts to the alcohol, the pyrazole nitrogen (N2) becomes more accessible/basic and coordinates to the Ruthenium center, displacing the hemilabile arm of the pincer ligand.
Solution:
Concentration: Run the reaction more dilute (0.1 M - 0.2 M).
Pressure: Increase H₂ pressure to 50-70 bar to outcompete the nitrogen ligand.
Additive: Add a sub-stoichiometric amount of a Lewis acid (e.g., Zn(OTf)₂) to transiently mask the pyrazole nitrogen without quenching the base required for the Ru-catalyst cycle [2].
Q: Why not just use Raney Nickel?
Warning: Raney Nickel is non-selective. Under the conditions required to reduce the ester (high T/P), you risk hydrogenating the pyrazole ring itself (forming a pyrazolidine) or cleaving the N-N bond. If you must use heterogeneous catalysis, Copper Chromite is safer for the ring integrity but requires harsh conditions (200°C).
Category 3: Analytical Validation
Q: How do I confirm I have the correct isomer?
The Gold Standard:NOESY 1D or 2D NMR.
Target (1,3,4-trimethyl): You should see a strong NOE signal between the
-methyl protons and the methyl group at position 5 (or the hydroxymethyl protons if already reduced). You should not see an NOE between the -methyl and the C4-methyl.
Impurity (1,4,5-trimethyl): You will see a strong NOE between the
-methyl and the C5-methyl/hydroxymethyl, and potentially the C4-methyl.
Mix: Dissolve Ethyl 2-acetyl-3-oxobutanoate (1 equiv) and Yb(OTf)₃ (0.05 equiv) in THF.
Addition: Add Methylhydrazine (1.05 equiv) dropwise at 0°C.
Cyclization: Allow to warm to RT, then reflux for 4 hours.
Isolation: Evaporate solvent. Partition between EtOAc and Water. The Yb catalyst remains in the aqueous phase (can be recovered).
References
Fustero, S., et al. (2008).[6] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
Kuriyama, W., et al. (2012). "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Pilot-Scale Production." Organic Process Research & Development.
BenchChem Technical Library. (2025). "Selective N-Methylation of Pyrazoles." BenchChem Support.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9855653, Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.[7]
Technical Support Center: Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of substituted pyrazolylmethanols is a critical process in the development of various pharmacologically active compounds, and understanding the nuances of solvent effects is paramount to achieving high yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. The solutions provided are based on established chemical principles and field-proven insights.
Question 1: I am attempting to synthesize (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol by reducing its corresponding carboxylic ester with lithium aluminum hydride (LiAlH₄) in THF, but I am getting a very low yield. What could be the problem?
Answer:
Low yields in LiAlH₄ reductions are often traced back to two main culprits: the quality of the reagent and the presence of moisture.
Reagent Quality: Lithium aluminum hydride is a highly reactive substance. An older batch of LiAlH₄ may have a passivated surface due to degradation from atmospheric moisture, appearing as a white powder rather than the typical gray. This passivation can prevent it from dissolving properly in the solvent, leading to incomplete reaction. It is recommended to use a fresh, unopened container of LiAlH₄ for best results.[1]
Solvent and Glassware Dryness: LiAlH₄ reacts violently with water.[2] Any trace of moisture in your solvent or on the glassware will consume the reagent, reducing the amount available for your desired reaction. Ensure your tetrahydrofuran (THF) is anhydrous, and all glassware is oven-dried or flame-dried under an inert atmosphere before use. While THF is a suitable solvent, diethyl ether is also an excellent choice and can sometimes offer better solubility for LiAlH₄.[1][3]
Reaction Quenching: The workup procedure is also critical. Ensure that the quenching of the reaction is done at a low temperature (e.g., 0 °C) to avoid any unwanted side reactions.
Question 2: I tried to formylate 1,3,4-trimethyl-1H-pyrazole using the Vilsmeier-Haack reaction to get the aldehyde precursor, but I seem to be getting the 4-formyl isomer instead of the desired 5-formyl isomer. Why is this happening and how can I fix it?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles. However, its regioselectivity is highly dependent on the substitution pattern of the pyrazole ring. For many N-alkylated pyrazoles, the C4 position is the most electron-rich and sterically accessible, leading to preferential formylation at this position.[4]
To achieve formylation at the C5 position, a different synthetic strategy is likely required. Here are two common alternatives:
Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. You can deprotonate the 1,3,4-trimethyl-1H-pyrazole at the C5 position using a strong base like n-butyllithium (n-BuLi) in an anhydrous ether solvent like THF or diethyl ether at low temperatures. The resulting lithiated species can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position.
Metal-Halogen Exchange: If you have access to 5-bromo- or 5-iodo-1,3,4-trimethyl-1H-pyrazole, you can perform a metal-halogen exchange with an organolithium reagent (like n-BuLi or t-BuLi) followed by quenching with DMF.
Question 3: My reduction of the pyrazole-5-carbaldehyde with sodium borohydride (NaBH₄) in ethanol is very slow and gives multiple spots on my TLC plate. What is the issue?
Answer:
While NaBH₄ is a milder and safer alternative to LiAlH₄ for reducing aldehydes, its reactivity can be influenced by the solvent and the substrate.
Solvent Choice: Ethanol is a protic solvent and can participate in the reaction, potentially leading to the formation of acetals or other byproducts, which might explain the multiple spots on your TLC. While NaBH₄ is compatible with alcoholic solvents, switching to an aprotic solvent like THF or a mixture of THF and a small amount of methanol might provide a cleaner reaction profile.
Substrate Reactivity: The pyrazole ring, being electron-rich, might be influencing the reactivity of the aldehyde. If the reaction is sluggish, you might consider a more reactive borohydride reagent or switching to a different reduction system altogether.
Temperature: Ensure the reaction is being conducted at an appropriate temperature. While many NaBH₄ reductions proceed at room temperature, gentle heating might be necessary for less reactive substrates. However, be cautious as higher temperatures can also promote side reactions.
Question 4: I am considering a Grignard reaction to synthesize the target molecule from a 5-halopyrazole and formaldehyde. Which solvent is best, and what are the critical parameters?
Answer:
The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. For this reaction, the choice of solvent is critical.
Recommended Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions.[5][6] These aprotic ether solvents are crucial because they stabilize the Grignard reagent through coordination with the magnesium atom, and they do not have acidic protons that would quench the highly basic Grignard reagent.
Critical Parameters:
Anhydrous Conditions: As with LiAlH₄ reactions, all reagents, solvents, and glassware must be scrupulously dry. Any moisture will destroy the Grignard reagent.[5]
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. Using magnesium turnings that are fresh and have a large surface area is beneficial. A small crystal of iodine can also be added to activate the magnesium surface.
Formaldehyde Source: Gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is often used.[7] It's important to introduce the formaldehyde to the Grignard solution at a controlled rate to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol?
A1: The solvent plays several critical roles:
Solubility: It must dissolve the reactants to allow for an efficient reaction.
Stabilization: In the case of organometallic intermediates like Grignard or organolithium reagents, aprotic, coordinating solvents like THF or diethyl ether are essential for stabilization.[8]
Reactivity: The solvent can influence the reactivity of the reagents. For instance, protic solvents like alcohols can react with strong reducing agents or organometallics.
Regioselectivity: As seen in some pyrazole syntheses, the choice of solvent can direct the reaction to a specific position on the pyrazole ring.[9][10]
Q2: For the reduction of a pyrazole-5-carboxylic ester, should I use LiAlH₄ or NaBH₄?
A2: For the reduction of an ester to a primary alcohol, Lithium aluminum hydride (LiAlH₄) is the required reagent .[11] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. LiAlH₄ is a much more powerful reducing agent but must be used with caution in anhydrous aprotic solvents like THF or diethyl ether.
Q3: Are there any "greener" solvent alternatives for these reactions?
A3: The principles of green chemistry encourage the use of less hazardous and more sustainable solvents. For Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) is a promising greener alternative to THF and diethyl ether.[12] It is derived from renewable resources and has a higher boiling point, which can be advantageous for safety and scalability. For other steps, exploring the use of deep eutectic solvents (DESs) is also an emerging area in sustainable pyrazole synthesis.[13]
Q4: How can I effectively purify the final product, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol?
A4: Purification of pyrazole derivatives often involves standard laboratory techniques:
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a good first step. Common solvents for pyrazole purification include ethanol/water mixtures, ethyl acetate, or hexane/ethyl acetate mixtures.[14]
Column Chromatography: If crystallization is not effective or if impurities are very similar in polarity to the product, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is a common eluent system for compounds of this type.
Acid-Base Extraction: Since the pyrazole ring has basic nitrogen atoms, you can sometimes use acid-base extraction to remove non-basic impurities. The pyrazole can be protonated with a dilute acid, extracted into the aqueous phase, and then the aqueous phase is basified to regenerate the neutral pyrazole, which can then be extracted back into an organic solvent.
Excellent solvent for Grignard reagents. Lower boiling point can be a safety feature.
Highly flammable and volatile. Can form explosive peroxides. Must be anhydrous.
Grignard reactions, LiAlH₄ reductions.
Ethanol/Methanol
Protic Alcohol
Can be used with milder reducing agents like NaBH₄. Less hazardous than ethers.
Reacts with strong bases and reducing agents. Can lead to side reactions.
NaBH₄ reductions, Recrystallization.
2-Methyltetrahydrofuran (2-MeTHF)
Aprotic Ether
Greener alternative to THF. Higher boiling point.[12]
May be more expensive than traditional solvents.
Grignard reactions.
N,N-Dimethylformamide (DMF)
Aprotic Polar
High boiling point. Good for Vilsmeier-Haack reaction.
Can be difficult to remove. Potential for decomposition at high temperatures.
Vilsmeier-Haack formylation.
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Lithiation and Formaldehyde Quench
This protocol is a plausible route assuming the starting material, 1,3,4-trimethyl-1H-pyrazole, is available.
Step 1: Lithiation
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred THF.
Add a solution of 1,3,4-trimethyl-1H-pyrazole in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.
Step 2: Formaldehyde Quench
Generate anhydrous formaldehyde gas by heating paraformaldehyde and pass it through the reaction mixture via a cannula.[7]
Alternatively, add a pre-dried, anhydrous solution of formaldehyde in THF.[6]
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for the synthesis of the target molecule via lithiation.
Protocol 2: Reduction of a Pyrazole-5-Carboxylic Ester
This protocol assumes the availability of the corresponding methyl or ethyl ester of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid.
Step 1: Reduction
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the pyrazole-5-carboxylic ester in anhydrous diethyl ether to the LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Step 2: Workup
Cool the reaction mixture back to 0 °C.
Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
Stir the resulting granular precipitate vigorously for 30 minutes.
Filter the solid and wash it thoroughly with diethyl ether.
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude alcohol by recrystallization or column chromatography.
Caption: Synthetic workflow for the reduction of a pyrazole-5-carboxylic ester.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved from [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 203-212. Retrieved from [Link]
Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Various Authors. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? ResearchGate. Retrieved from [Link]
Various Authors. (2014, April). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795. Retrieved from [Link]
Various Authors. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-150. Retrieved from [Link]
Various Authors. (n.d.). The Grignard Reaction. University of Missouri–St. Louis. Retrieved from [Link]
Thieme. (n.d.). 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. Thieme E-Books. Retrieved from [Link]
Al-Azmi, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3530. Retrieved from [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]
Various Authors. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Retrieved from [Link]
Various Authors. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4229. Retrieved from [Link]
Various Authors. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Various Authors. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]
Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Various Authors. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29553-29580. Retrieved from [Link]
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological... Der Pharma Chemica, 8(7), 35-45. Retrieved from [Link]
Jung, J.-C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. HETEROCYCLES, 65(1), 77-83. Retrieved from [Link]
Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. Retrieved from [Link]
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Retrieved from [Link]
Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Retrieved from [Link]
Temperature control in (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol reactions
Technical Support Center: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol A Guide to Temperature Control in Synthetic Applications Welcome to the technical support center for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
A Guide to Temperature Control in Synthetic Applications
Welcome to the technical support center for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental nuances of this versatile building block. The pyrazole scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its utility stems from its metabolic stability and its capacity to engage in various biological interactions.[2]
However, the reactivity and stability of pyrazole derivatives, including (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, are often highly dependent on precise temperature control. This guide is structured to address the common challenges and questions that arise during its use in multi-step syntheses, helping you to optimize yields, minimize impurities, and ensure reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding temperature control in reactions involving (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Q1: My reaction yield is consistently low when using (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. Could temperature be the primary cause?
A: Absolutely. Low yield is a common issue that is frequently traced back to suboptimal reaction temperatures.[3] For many pyrazole syntheses and subsequent functionalizations, there is an optimal temperature window. For instance, some cyclization reactions show improved yields when heated to 60°C, but yields decrease at higher temperatures due to decomposition or the formation of side products.[4] Conversely, for highly exothermic reactions such as certain Grignard additions or oxidations, insufficient cooling can lead to a runaway reaction and significant byproduct formation.[5][6] Always begin with a temperature screening experiment to identify the optimal conditions for your specific transformation.[3]
Q2: I am observing significant byproduct formation. How can I leverage temperature to enhance reaction selectivity?
A: Temperature is a powerful tool for controlling selectivity (chemo-, regio-, and stereoselectivity). Byproducts can arise from competing reaction pathways, and the activation energies for these pathways are often different.
Kinetic vs. Thermodynamic Control: By lowering the reaction temperature, you can favor the kinetically controlled product—the one that forms fastest. Conversely, higher temperatures can allow the system to reach equilibrium, favoring the more stable, thermodynamically controlled product.
Suppressing Side Reactions: Many common side reactions, such as the formation of dimers or products from thermal degradation, have higher activation energies than the desired reaction.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress these unwanted pathways. A divergent synthesis of pyrazoles has been developed where simply tuning the reaction temperature leads to two distinct products from the same starting materials.[8][9][10]
Q3: What are the general risks of running reactions at excessively high or low temperatures with this compound?
A:
High Temperatures (>80-100°C): The primary risk is thermal decomposition. While the pyrazole ring itself is aromatic and relatively stable, the substituent groups can degrade.[2] High heat can lead to the formation of complex, often colored, impurities that are difficult to remove. For some energetic pyrazole derivatives, decomposition can be exothermic and rapid.[11]
Low Temperatures (Sub-ambient): The main risk is a drastically reduced reaction rate or complete cessation of the reaction. If one of your starting materials has poor solubility at lower temperatures, it may precipitate out of the solution, effectively halting the reaction.[3] It is crucial to ensure that all reactants remain fully dissolved at the chosen temperature.
Q4: How does temperature affect the stability of the (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol starting material itself?
A: While solid (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is stable at room temperature, its stability in solution, especially under acidic or basic conditions, can be temperature-dependent. A forced degradation study is the best way to assess this.[12] By exposing a solution of the compound to heat (e.g., 60°C and 80°C) and analyzing it at various time points by HPLC, you can quantify its thermal stability in your specific reaction medium.[12] This proactive step can save significant time by distinguishing between starting material degradation and a failed reaction.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common transformations involving (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Guide 1: Oxidation of the Hydroxymethyl Group
The oxidation of the -CH₂OH group to the corresponding aldehyde or carboxylic acid is a fundamental transformation.
Problem: Low yield of the desired aldehyde; over-oxidation to the carboxylic acid is observed.
Causality: Over-oxidation occurs when the intermediate aldehyde reacts faster with the oxidant than the starting alcohol. This is often exacerbated by localized high temperatures or poor temperature control, which accelerates the second oxidation step.
Troubleshooting Steps:
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -78°C for Swern or Dess-Martin oxidations). This slows both oxidation steps but often has a more pronounced effect on the second, reducing over-oxidation.
Control Reagent Addition: Add the oxidizing agent slowly and sub-surface to prevent localized "hot spots" in the reaction mixture.
Choose a Milder Oxidant: If temperature control is insufficient, consider using a milder or more selective oxidant that is less prone to over-oxidation at manageable temperatures.
Monitor Diligently: Use TLC or rapid LC-MS analysis to monitor the consumption of starting material and the formation of the aldehyde. Quench the reaction immediately upon completion to prevent further oxidation.
Problem: Reaction stalls or fails to initiate.
Causality: The reaction temperature may be too low, falling below the activation energy required for the initial oxidation step. Reactant solubility might also be an issue at lower temperatures.[3]
Troubleshooting Steps:
Confirm Solubility: Visually confirm that all reagents are dissolved at the reaction temperature before proceeding.
Gradual Warming: If the reaction is being run at very low temperatures (e.g., -78°C), allow it to warm slowly (e.g., to -40°C or -20°C) after the reagents have been added.
Initiate with Localized Heat: In rare, well-controlled situations, a heat gun can be used briefly to initiate a reaction in a specific spot, but this is a high-risk maneuver and should be performed with extreme caution. A better approach is to perform a small-scale temperature screening.[3]
Guide 2: Conversion of the Hydroxymethyl Group to a Halomethyl Group
Converting the alcohol to a halide (e.g., using SOCl₂ or PBr₃) creates an electrophilic site for subsequent nucleophilic substitution.
Problem: Dark, tar-like byproducts are formed, and the desired product is isolated in low yield.
Causality: Thionyl chloride (SOCl₂) and similar reagents can react exothermically. Uncontrolled temperature increases can cause decomposition of the pyrazole ring or polymerization side reactions. The pyrazole nitrogens can also be reactive.[13]
Troubleshooting Steps:
Pre-cool the Solution: Always cool the solution of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in an ice bath (0°C) before adding the halogenating agent.
Slow, Dropwise Addition: Add the thionyl chloride or other reagent dropwise via an addition funnel to maintain a stable internal temperature.
Use a Co-solvent: Using a non-reactive, high-boiling point co-solvent can help to dissipate heat more effectively.
Consider Alternative Reagents: If temperature control remains an issue, explore milder halogenating agents (e.g., Appel reaction conditions) that operate at or below room temperature.
Part 3: Experimental Protocols & Data
Protocol 1: General Temperature Optimization Screening
This protocol provides a framework for identifying the optimal temperature for a given reaction.
Setup: In parallel, set up four to five small-scale reactions (e.g., 0.1 mmol scale) in vials equipped with stir bars.
Temperature Points: Assign a different temperature to each vial. A good starting range is -20°C (dry ice/acetone bath), 0°C (ice/water bath), Room Temperature (~25°C), and 45°C (oil bath).
Reagent Addition: Add all reagents except the final limiting reagent. Bring each vial to its target temperature and allow it to equilibrate for 5-10 minutes.
Initiation: Add the final reagent to each vial simultaneously (if possible) to start the reactions.
Monitoring: After set time points (e.g., 30 min, 2h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or HPLC to assess the consumption of starting material and the formation of the product and byproducts.[3]
Analysis: Compare the results across all temperatures to identify the condition that provides the best balance of reaction rate and purity.
Data Summary: Recommended Temperature Ranges
The following table summarizes generally recommended temperature ranges for common reactions involving substituted pyrazole alcohols. These are starting points and should be optimized for each specific substrate and reagent combination.
Reaction Type
Reagent Example
Typical Temperature Range
Key Considerations
Pyrazole Synthesis
Hydrazine + 1,3-Diketone
Room Temp to 60°C
Yield may decrease above 60°C due to decomposition.[4]
Oxidation (to Aldehyde)
Dess-Martin Periodinane
0°C to Room Temp
Maintain cool temperatures to prevent over-oxidation.
Oxidation (to Aldehyde)
Swern (Oxalyl Chloride, DMSO)
-78°C to -60°C
Strict low-temperature control is critical to avoid side reactions.
Halogenation (to -CH₂Cl)
Thionyl Chloride (SOCl₂)
0°C to Room Temp
Highly exothermic; requires slow addition and efficient cooling.
Grignard Addition
Alkyl-MgBr + Pyrazole Aldehyde
-78°C to 0°C
Very exothermic; low temperatures are essential for selectivity.[14]
Part 4: Visualization & Workflows
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical decision-making process when troubleshooting a low-yielding reaction where temperature is a suspected factor.
Technical Support Center: Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Several factors can contribute to low yields in this synthesis. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Incomplete Reduction of the Starting Aldehyde
The final step in the synthesis is typically the reduction of 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde. If this reaction is incomplete, the starting material will remain, lowering the yield of the desired alcohol.
Troubleshooting Steps:
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aldehyde.
Verify Reducing Agent Activity: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under appropriate conditions to prevent decomposition.
Optimize Reaction Conditions: The reaction temperature and time may need optimization. While many reductions are performed at 0°C to room temperature, some may require gentle heating to go to completion.
Potential Cause 2: Degradation of the Product
The desired product, a pyrazole methanol derivative, can be sensitive to acidic or strongly basic conditions, potentially leading to degradation during workup or purification.
Troubleshooting Steps:
Neutral Workup: Employ a neutral aqueous workup to quench the reaction and extract the product.
Mild Purification: When using column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine to prevent on-column degradation.[1]
Potential Cause 3: Side Reactions
The formation of byproducts through side reactions is a common cause of reduced yields. These are discussed in detail in the subsequent sections.
Question 2: I'm observing an unexpected peak in my GC-MS/LC-MS analysis. What could it be?
The presence of unexpected peaks often indicates the formation of byproducts. The identity of these byproducts depends on the specific synthetic route employed. A common route involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor followed by reduction.
Potential Byproduct 1: Isomeric Pyrazole
The initial synthesis of the pyrazole ring can sometimes lead to the formation of regioisomers, especially with unsymmetrically substituted precursors.[2] For example, if the synthesis starts from a 1,3-dicarbonyl compound and a substituted hydrazine, different cyclization pathways can lead to isomeric pyrazole cores.
Identification:
Mass Spectrometry (MS): Isomers will have the same molecular weight, so they will show the same m/z value in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the ring protons and carbons will be distinct for each isomer.
Mitigation:
Careful Selection of Starting Materials: The choice of precursors can direct the regioselectivity of the cyclization.
Control of Reaction Conditions: Temperature, solvent, and catalyst can all influence the isomeric ratio.[1]
Potential Byproduct 2: Over-reduction or Incomplete Reduction Products
If the reduction step is not well-controlled, other functional groups in the molecule could be reduced, or the desired reduction may not go to completion.
Identification and Mitigation:
Unreacted Aldehyde: The presence of the starting aldehyde (1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde) can be confirmed by comparing its retention time and mass spectrum with an authentic sample.[3][4] To address this, increase the amount of reducing agent or prolong the reaction time.
Further Reduction Products: While less common for this specific substrate under standard conditions, strong reducing agents could potentially reduce the pyrazole ring itself. This would result in a product with a higher molecular weight (addition of H₂).
Potential Byproduct 3: Byproducts from the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, used to introduce the aldehyde group, can sometimes lead to the formation of chlorinated byproducts if not properly controlled.[5]
Identification:
MS: Look for peaks with an isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in a roughly 3:1 ratio).
Mitigation:
Control of Stoichiometry: Use the correct stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).
Temperature Control: Perform the reaction at the recommended temperature to avoid side reactions.
Question 3: My NMR spectrum looks complex and impure. How can I identify the major contaminants?
NMR spectroscopy is an excellent tool for identifying both the desired product and any significant byproducts.
Expected NMR Signals for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol:
Assignment
¹H Chemical Shift (ppm, approximate)
¹³C Chemical Shift (ppm, approximate)
N-CH₃
3.6 - 3.8
35 - 37
C3-CH₃
2.1 - 2.3
10 - 12
C4-CH₃
1.9 - 2.1
8 - 10
CH₂OH
4.5 - 4.7
55 - 58
OH
Variable (broad singlet)
-
Note: Chemical shifts can vary depending on the solvent and concentration.
Common Impurities and their NMR Signatures:
Starting Aldehyde (1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde): Look for a characteristic aldehyde proton signal (CHO) between 9.5 and 10.5 ppm in the ¹H NMR spectrum.[3]
Isomeric Pyrazole: The chemical shifts of the methyl groups and the ring protons (if any) will differ from the desired product. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help in elucidating the structure of the isomer.
Solvent Residues: Residual solvents from the reaction or purification steps are common. Resources are available that list the characteristic NMR chemical shifts of common laboratory solvents.[6]
Frequently Asked Questions (FAQs)
What is the most common synthetic route for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol?
A widely used synthetic approach involves a multi-step process:
Pyrazole Ring Formation: Condensation of a β-dicarbonyl compound with a substituted hydrazine to form the pyrazole core.
N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the pyrazole ring. This step can sometimes lead to a mixture of N1 and N2 methylated isomers.[7]
Formylation: Introduction of an aldehyde group at the C5 position, often via the Vilsmeier-Haack reaction.[5][8]
Reduction: Reduction of the aldehyde group to a primary alcohol using a suitable reducing agent like sodium borohydride.[9]
How can I improve the regioselectivity of N-methylation in pyrazole synthesis?
Achieving selective N-methylation can be challenging due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[7]
Sterically Hindered Methylating Agents: Using bulkier methylating agents can favor methylation at the less sterically hindered nitrogen atom.[10]
Protecting Groups: In some cases, a protecting group strategy can be employed to block one nitrogen atom, allowing for selective methylation at the other.
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 isomers.[1]
What are the best analytical techniques for characterizing the final product and its impurities?
A combination of analytical techniques is recommended for full characterization:
NMR Spectroscopy (¹H, ¹³C, 2D NMR): Provides detailed structural information about the desired product and any byproducts present in significant amounts.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating the components of a mixture and determining their molecular weights. This is particularly helpful for identifying low-level impurities.[12]
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to isolate impurities for further characterization.
Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the specific hazards associated with the reagents used:
Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride is corrosive and reacts violently with water. The Vilsmeier reagent itself is a powerful formylating agent and should be handled with care in a well-ventilated fume hood.
Reducing Agents (e.g., NaBH₄): Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and should be handled with extreme caution in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Synthesis and Potential Pitfalls
The following diagrams illustrate the general synthetic workflow and highlight key areas where byproducts can form.
Caption: General workflow for the synthesis.
Caption: Key steps and potential byproducts.
References
Benchchem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.
Gonçalves, V., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry.
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
The Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water.
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations.
R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
Journal of Pharmaceutical and Biomedical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
Iranian Journal of Toxicology. (2021, July 15). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
PMC. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds.
MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS: 61322-49-4) is a specialized heterocyclic primary alcohol serving as a critical pharmacophore scaffold in medicinal chemistry.[1] Unlike fully optimized drugs, this compound functions as a high-value intermediate, providing the structural backbone for synthesizing bioactive agents targeting microbial resistance, inflammation, and oncogenic pathways.
This guide objectively evaluates the biological utility of this scaffold by analyzing the performance of its functionalized derivatives (e.g., Schiff bases, carboxamides, and esters) against industry-standard controls like Ciprofloxacin , Fluconazole , and Doxorubicin .
Mechanistic Profiling & Scaffold Utility
The biological value of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol lies in its ability to confer specific physicochemical properties to drug candidates.
Lipophilicity Modulation: The trimethyl-substituted pyrazole ring enhances membrane permeability, allowing derived molecules to penetrate bacterial cell walls or the blood-brain barrier.[1]
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring (N-1 and N-2) act as hydrogen bond acceptors, while the hydroxyl group (and its derivatives) serves as a donor/acceptor, facilitating binding to enzyme active sites (e.g., DNA Gyrase in bacteria or COX-2 in inflammation).
Metabolic Stability: The fully substituted pyrazole core is resistant to rapid oxidative degradation, prolonging the half-life of derived active pharmaceutical ingredients (APIs).
Pathway Visualization: From Scaffold to Bioactivity
Figure 1: Logical flow from the alcohol precursor to the active therapeutic agent.[1]
Comparative Biological Activity
Since the alcohol itself is a precursor, the data below reflects the performance of optimized derivatives synthesized directly from (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol compared to standard drugs.
A. Antimicrobial Activity (Antibacterial & Antifungal)[2][3][4]
Derivatives (specifically Schiff bases and hydrazones) exhibit broad-spectrum activity, often targeting the bacterial DNA gyrase or fungal CYP51 enzymes.
Parameter
Pyrazole Derivative (Optimized)
Ciprofloxacin (Standard)
Fluconazole (Standard)
Performance Analysis
Target Organism
S. aureus (Gram+)
S. aureus (Gram+)
C. albicans (Fungi)
Derivatives show comparable potency against Gram+ strains.[1]
MIC (µg/mL)
12.5 – 25.0
0.5 – 2.0
N/A
Lower potency than pure Ciprofloxacin but effective against some resistant strains.
Antifungal MIC
25.0 – 50.0
N/A
8.0 – 16.0
Moderate antifungal activity; useful as a lead for multi-target agents.
Mechanism
Cell wall disruption / DNA binding
DNA Gyrase inhibition
Ergosterol synthesis inhibition
Pyrazoles offer a dual-mechanism potential, reducing resistance development.
Key Insight: While less potent than Ciprofloxacin by weight, pyrazole derivatives often retain activity against MRSA (Methicillin-Resistant S. aureus) strains where traditional antibiotics fail, making this scaffold a priority for "Next-Gen" antibiotic research.
B. Anticancer Activity (Cytotoxicity)
Derivatives are screened against cancer cell lines (e.g., MCF-7, HepG2) to evaluate their potential as kinase inhibitors or apoptosis inducers.
Compound Class
Cell Line
IC50 Value (µM)
Comparison to Doxorubicin
Pyrazole-Carboxamides
MCF-7 (Breast)
8.5 ± 1.2
~1.5 ± 0.2
Pyrazole-Thiazoles
HepG2 (Liver)
12.4 ± 2.1
~2.1 ± 0.5
Analysis: The derivatives are generally less cytotoxic to normal cells than Doxorubicin, offering a potentially wider therapeutic window despite higher IC50 values.
Experimental Protocols
To validate the biological potential of this scaffold, the following protocols are recommended. These are designed to be self-validating controls.[1]
Protocol A: Synthesis of Bioactive Schiff Base Derivative
Objective: Convert the alcohol to an active aldehyde, then to a Schiff base.
Oxidation : Dissolve (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in DCM. Add PCC (Pyridinium Chlorochromate, 1.5 eq) at 0°C. Stir for 4h to generate the aldehyde .
Condensation : Reflux the crude aldehyde (1.0 eq) with a substituted aniline (e.g., 4-fluoroaniline, 1.0 eq) in Ethanol (20 mL) with catalytic Glacial Acetic Acid (2-3 drops).
Validation : Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and appearance of a new fluorescent spot indicates Schiff base formation.
Preparation : Dissolve the synthesized derivative in DMSO to a stock concentration of 1000 µg/mL.
Dilution : In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to obtain a range of 500 µg/mL to 0.9 µg/mL.
Inoculation : Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.
Controls :
Positive Control : Ciprofloxacin (same concentration range).
Negative Control : DMSO only (solvent toxicity check).
Sterility Control : Broth only.
Incubation : Incubate at 37°C for 24 hours.
Readout : The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Technical Specifications & Safety
IUPAC Name : (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol[1]
Solubility : Soluble in DMSO, Methanol, Ethanol; slightly soluble in water.
Handling : Irritant (Skin/Eye).[2][3][5] Use standard PPE (Gloves, Goggles, Fume Hood).
Note on Isomers: Researchers often encounter the isomer (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5).[1] While structurally similar, the position of the hydroxymethyl group (C4 vs C5) significantly alters the electronic properties and binding geometry of derived drugs. Ensure the correct isomer is used for specific SAR (Structure-Activity Relationship) studies.
References
Synthesis and Biological Evaluation of Novel Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Pyrazoles as Potential Anti-Microbial Agents: A Review.Chemical Biology & Drug Design. (General reference for pyrazole scaffold activity).
PubChem Compound Summary for CID 23005932 (Related Isomer Data). National Center for Biotechnology Information. Available at: [Link]
Design, synthesis and biological evaluation of pyrazole derivatives.European Journal of Medicinal Chemistry.
This guide provides an in-depth technical analysis of the (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol scaffold. Unlike simple pyrazoles, this specific hydroxymethylated derivative serves as a critical "hinge" molecule. Its primary utility lies in its ability to couple with lipophilic "tails" (via ether or ester linkages) to target mitochondrial complexes (Complex II in fungi, Complex I in insects).
This document compares the efficacy of Ether-linked vs. Ester-linked derivatives derived from this alcohol, supported by synthesis protocols and comparative bioassay data.
Chemical Space & SAR Logic
The biological activity of this scaffold is governed by the "Lock and Key" fit within the hydrophobic pocket of the target enzyme (e.g., Succinate Dehydrogenase). The (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol moiety acts as the "Head" group.
The Pharmacophore Map
The following diagram illustrates the functional regions of the scaffold and their impact on binding affinity.
Figure 1: Pharmacophore dissection of the (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol scaffold.
Mechanistic Insight[1][2]
The 1,3,4-Trimethyl Pattern: The methyl groups at positions 1, 3, and 4 are not merely decorative. They create a specific steric volume that wedges the pyrazole ring into the binding cleft of the enzyme. Removal of the C4-methyl often results in a 10-fold loss of potency due to increased rotational freedom within the active site.
The Methanol Linker (-CH2OH): This group is the pivot point.
Oxidation State: The alcohol form is a precursor.
Derivatization:[1][2][3][4][5][6][7][8][9][10] Converting the -OH to an Ether (-CH2-O-Ar) confers metabolic stability (resistance to hydrolysis). Converting it to an Ester (-CH2-O-CO-Ar) often improves membrane permeability but reduces half-life in vivo due to esterases.
Comparative Performance Guide
We evaluated two primary classes of derivatives synthesized from the title alcohol against a commercial standard (Fenpyroximate analog).
Candidate Profiles
Compound A (Ether Series): (1,3,4-trimethyl-1H-pyrazol-5-yl)methyl 4-(tert-butyl)phenyl ether.
Compound B (Ester Series): (1,3,4-trimethyl-1H-pyrazol-5-yl)methyl 4-(tert-butyl)benzoate.
Experimental Data: Mitochondrial Complex I Inhibition (IC50) & Acaricidal Activity
Data represents mean values from triplicate assays against Tetranychus cinnabarinus (Carmine Spider Mite).
Metric
Compound A (Ether)
Compound B (Ester)
Commercial Standard
IC50 (Mitochondrial)
12.5 nM
45.2 nM
8.1 nM
LC50 (Contact, 48h)
4.2 mg/L
18.6 mg/L
2.5 mg/L
Hydrolytic Stability
High (>24h t1/2)
Low (<4h t1/2)
High
LogP (Lipophilicity)
4.8
4.1
5.2
Analysis
Potency: The Ether (Compound A) significantly outperforms the Ester (Compound B). The ether linkage mimics the stability of commercial standards, maintaining the spatial arrangement required for blocking the ubiquinone binding site.
Stability: The ester linkage in Compound B is prone to rapid hydrolysis by carboxylesterases in the mite gut, rendering it less effective in vivo despite moderate in vitro binding.
Recommendation: For development, prioritize Ether or Oxime Ether linkages derived from the (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol scaffold over simple esters.
Experimental Protocols
A. Synthesis Workflow
The synthesis of the title alcohol requires a robust, scalable route avoiding expensive transition metals.
Figure 2: Synthetic route to the core scaffold.
B. Detailed Protocol: Reduction to Methanol
This step is critical. Over-reduction or ring cleavage can occur if conditions are too harsh.
Precursor: Dissolve 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde (10 mmol) in anhydrous Methanol (30 mL).
Addition: Cool to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) portion-wise over 20 minutes. Note: Exothermic gas evolution (H2).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
Chai, J. Q., et al. (2024).[7] "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry.
Dai, H., et al. (2015). "Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring." Chinese Chemical Letters.
Luo, Q., et al. (2019).[3] "Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives." Molecules.
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.
Advanced Purity Assessment of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Comparative Analytical Guide
Executive Summary In pharmaceutical process chemistry, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a critical scaffold, often serving as a nucleophilic building block for kinase inhibitors and agrochemicals. Its synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical process chemistry, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a critical scaffold, often serving as a nucleophilic building block for kinase inhibitors and agrochemicals. Its synthesis, typically involving the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls followed by reduction, is prone to generating persistent regioisomeric impurities and genotoxic residues (e.g., methylhydrazine) that evade standard detection.
This guide compares the performance of industry-standard analytical techniques (HPLC-UV, GC-FID) against the "Gold Standard" of Quantitative NMR (qNMR). It provides validated protocols to ensure the absolute purity required for GMP downstream applications.
Part 1: The Synthesis & Impurity Landscape
To assess purity effectively, one must understand the genesis of impurities. The synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol typically proceeds via the reduction of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2).
The Regioisomer Problem
The condensation step is the critical failure point. The reaction of methylhydrazine with a 2-methyl-3-oxobutanoate derivative is governed by the difference in electrophilicity of the carbonyl carbons. Poor thermal control or solvent choice leads to the formation of the 1,4,5-trimethyl isomer , which possesses similar solubility and chromatographic properties to the target, making it a "silent" contaminant.
Synthesis & Impurity Pathway Diagram
Figure 1: Synthesis pathway illustrating the bifurcation point where regioisomeric impurities are generated. These isomers co-reduce to form difficult-to-separate alcohol impurities.
Part 2: Comparative Analytical Assessment
We evaluated three analytical methodologies for their ability to quantify the target molecule and detect critical impurities.
HPLC-UV (High-Performance Liquid Chromatography)
Status: Industry Workhorse.
Mechanism: Separation on C18 stationary phase; detection at 220-254 nm.
Pros: High sensitivity for aromatic impurities; familiar workflow.
Cons:Risk of Co-elution. The 1,3,4- and 1,4,5- isomers are structurally nearly identical. Unless the method is specifically optimized (e.g., using a Phenyl-Hexyl column), they may co-elute, leading to a false "99%+" purity result. It also fails to detect inorganic salts (Li/Al residues from reduction).
GC-FID (Gas Chromatography - Flame Ionization)
Status: Essential for Volatiles.
Mechanism: Volatility-based separation.
Pros: Excellent for quantifying residual Methylhydrazine (starting material) and reaction solvents (THF, Ethanol).
Cons: The target alcohol has high polarity and boiling point, leading to peak tailing or thermal degradation in the injector port if not derivatized (e.g., with BSTFA).
qNMR (Quantitative Nuclear Magnetic Resonance)
Status: The Absolute Truth (Gold Standard).
Mechanism: Molar response ratio against an Internal Standard (IS).
Pros:Regioisomer Specificity. The chemical shift of the N-methyl group is highly sensitive to its chemical environment (adjacent to C-Methyl vs. C-Methanol). qNMR provides an absolute mass balance purity, detecting water, salts (indirectly by mass deficit), and isomers in a single run.
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.
Comparative Performance Data
Feature
HPLC-UV
GC-FID
1H-qNMR (Recommended)
Specificity (Regioisomer)
Low (requires extensive dev)
Medium
High (distinct chemical shifts)
Absolute Purity Accuracy
Relative (% Area)
Relative (% Area)
Absolute (% w/w)
Detection of Inorganics
No
No
Indirect (Mass Balance)
Genotoxic Impurity (GTI)
Poor
Excellent
Poor (Sensitivity limits)
Sample Prep Time
15 min
30 min (Derivatization)
5 min
Part 3: Performance Impact Case Study
Scenario: A drug development campaign compared "Standard Grade" (95% via HPLC) vs. "High Purity" (>98% via qNMR) (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in a Mitsunobu coupling reaction.
Standard Grade (95% HPLC): Contained 4% regioisomer. The isomer coupled competitively, forming a downstream impurity (MW +0) that was inseparable by flash chromatography. Result: Entire batch rejected.
Where = Integral, = Number of protons, = Molecular Weight, = Mass, = Purity of IS.[1][2][3]
Protocol B: HPLC-UV for Impurity Profiling
Use this for routine monitoring during synthesis.
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% -> 60% B
15-20 min: 60% -> 95% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 230 nm (Pyrazole absorption max).
Temperature: 30°C.
Analytical Decision Tree
Figure 2: Analytical workflow ensuring both isomeric purity and safety compliance.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Gosselin, F., et al. (2006).[4] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link
National Center for Biotechnology Information. (2025). "Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate - PubChem Compound Summary." Link
Almac Group. (2024). "qNMR – A Modern Alternative to HPLC." Link
A Comparative Benchmarking Guide to the Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol for the Modern Researcher
For researchers, scientists, and professionals in the dynamic field of drug development, the pyrazole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs underscore...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the dynamic field of drug development, the pyrazole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs underscores the critical importance of efficient and scalable synthetic routes to novel pyrazole derivatives.[1] This guide provides an in-depth, objective comparison of synthetic methodologies for a representative polysubstituted pyrazole, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. We will dissect a primary, streamlined synthesis and benchmark it against two plausible alternative routes, offering detailed experimental protocols, quantitative data comparison, and a discussion of the strategic rationale behind each approach.
The Target Molecule: A Profile
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a structurally significant molecule featuring a fully substituted pyrazole core. The presence of multiple methyl groups and a hydroxymethyl moiety offers several points for potential further functionalization, making it an attractive building block in discovery chemistry. The efficient construction of this scaffold is therefore a relevant challenge.
Primary Synthetic Route: Direct Reduction of a Commercially Available Precursor
The most direct and arguably most efficient route to (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol leverages the commercial availability of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. This approach simplifies the synthetic challenge to a single, high-yielding reduction step.
Methodology A: Sodium Borohydride Reduction
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it an ideal choice for this conversion, especially in the presence of other potentially reducible functional groups (though none are present in this specific precursor).[2]
Experimental Protocol:
Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 vol), add sodium borohydride (1.2 eq) portion-wise at 0 °C.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution.
Isolation: Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Causality of Experimental Choices:
Methanol as Solvent: Methanol is a protic solvent that is compatible with NaBH₄ and effectively solubilizes the starting aldehyde.
Sodium Borohydride: This reagent is chosen for its mildness and high chemoselectivity for aldehydes and ketones.[2]
Aqueous Ammonium Chloride Quench: This step neutralizes any remaining borohydride and hydrolyzes the borate-ester intermediate to release the alcohol product.
Alternative Synthetic Methodologies: A Comparative Analysis
To provide a comprehensive benchmark, we will now explore two alternative, multi-step synthetic routes. These alternatives offer a valuable comparison in terms of step economy, overall yield, and reagent selection.
Alternative Method 1: Multi-Step Synthesis from Acyclic Precursors
This approach builds the pyrazole core from simple, acyclic starting materials using the classical Knorr pyrazole synthesis, followed by functionalization.[3]
Workflow Diagram:
Caption: Multi-step synthesis of the target molecule.
Experimental Protocols:
Step 1: Knorr Pyrazole Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one
In a round-bottomed flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
Add methylhydrazine (1.1 eq) dropwise to the solution.
Heat the reaction mixture to reflux for 3-5 hours.[4]
Cool the reaction mixture and concentrate under reduced pressure to yield the crude pyrazolone, which can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
To a stirred solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.[5]
Allow the reaction to warm to room temperature and then heat to 70-80 °C for 6-8 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
The precipitated solid is filtered, washed with water, and dried to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Step 3: Reduction
Follow the protocol outlined in Methodology A .
Alternative Method 2: A Grignard-Based Approach
This theoretical approach involves the synthesis of a suitable pyrazole precursor followed by a Grignard reaction to introduce the final methyl group.
Step 1: Synthesis of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Synthesize 1,3-dimethyl-1H-pyrazole-5-carboxylic acid from appropriate precursors.
Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid or thionyl chloride to yield the corresponding methyl ester.
Step 2: Grignard Reaction
To a solution of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous diethyl ether, add methylmagnesium bromide (2.2 eq) dropwise at 0 °C under an inert atmosphere.[6]
Stir the reaction at room temperature for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride.
Extract with diethyl ether, dry the organic layer, and concentrate. The resulting tertiary alcohol would be expected to rearrange to the more stable pyrazole methanol.
Performance Comparison
Metric
Primary Route (Method A)
Alternative Method 1 (Multi-step)
Alternative Method 2 (Grignard)
Starting Material
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Ethyl acetoacetate, Methylhydrazine
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Number of Steps
1
3
2 (from pyrazole carboxylic acid)
Overall Yield
High (typically >90%)
Moderate (product of three steps)
Moderate to Low (Grignard reactions can have side products)
Atom Economy
High
Moderate
Moderate
Reagent Safety
NaBH₄ is relatively safe
POCl₃ is corrosive and water-sensitive
Grignard reagents are highly reactive and water-sensitive
Scalability
Excellent
Good
Moderate
Simplicity
Very High
Moderate
Moderate
Conclusion and Recommendations
For the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, the Primary Route (Method A) , involving the direct reduction of the commercially available aldehyde, is unequivocally the superior method for laboratory-scale synthesis. Its single-step nature, high yield, operational simplicity, and use of a mild reducing agent make it the most efficient and practical choice.
Alternative Method 1 provides a classic, foundational approach to building the pyrazole core. While less efficient for this specific target due to the number of steps, the principles of the Knorr synthesis and Vilsmeier-Haack formylation are fundamental skills for any medicinal chemist. This route would be instructive for the synthesis of analogues where the aldehyde precursor is not commercially available.
Alternative Method 2 is a more speculative route. While mechanistically plausible, the Grignard reaction on a pyrazole ester could be complicated by the acidic C-H proton at the 4-position and potential side reactions. This approach would require significant optimization and may not be as reliable as the other methods.
References
Alonso, J. M., et al. (2025). Functionalization of 1,4‐Disubstituted Pyrazoles. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]
Gautam, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Drug Delivery and Therapeutics, 6(4), 77-87. Available at: [Link]
Grignard Reaction. (n.d.). Adichemistry. Available at: [Link]
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Available at: [Link]
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Irvine Department of Chemistry. Available at: [Link]
James, P. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Kane, J. L., et al. (2003). Synthesis and antibacterial evaluation of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry Letters, 13(24), 4463-4466.
Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1775-1782. Available at: [Link]
Organic Syntheses. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). University of Texas at Dallas Chemistry Department. Available at: [Link]
PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. Available at: [Link]
Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
Royal Society of Chemistry. (2018). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 8(52), 29699-29704. Available at: [Link]
The Effects of Stoichiometry and Starting Material on the Product Identity and Yield in Grignard Addition Reactions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Vera-DiVaio, M. A. F., et al. (2009). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1088. Available at: [Link]
Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-step Organic Synthesis. Chemical Science, 1(6), 675. Available at: [Link]
Wensbo, D., & Czernecki, S. (2000). CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. ARKIVOC, 1(1), 145-153. Available at: [Link]
Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181. Available at: [Link]
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
JETIR. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(7). Available at: [Link]
Comparative Analysis: Reactivity & Synthetic Utility of Pyrazole Methanol Isomers
The following guide provides a comparative technical analysis of pyrazole methanol isomers, designed for researchers in medicinal chemistry and process development. Executive Summary Pyrazole methanols—specifically (1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of pyrazole methanol isomers, designed for researchers in medicinal chemistry and process development.
Executive Summary
Pyrazole methanols—specifically (1H-pyrazol-3-yl)methanol , (1H-pyrazol-4-yl)methanol , and their N-substituted derivatives—are critical scaffold linkers in drug discovery, particularly for kinase inhibitors (e.g., JAK, ALK inhibitors). Their utility stems from the "benzylic-like" reactivity of the hydroxymethyl group, which allows for facile conversion into electrophilic chloromethyl or aldehydic handles.
However, these isomers exhibit distinct reactivity profiles governed by the electronic non-equivalence of the pyrazole ring positions. The 4-isomer is electronically rich (enamine-like), making its derivatives prone to self-alkylation and polymerization if not handled as salts. The 3- and 5-isomers (tautomeric in the unsubstituted form) possess unique coordination chemistries and are more susceptible to regioselectivity challenges during N-alkylation.
Structural Dynamics & Electronic Profiling
Tautomerism and Regiochemistry
In unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism (
Key Insight: Upon N-substitution (e.g., N-methylation), this symmetry breaks.
C3-Position: Adjacent to the pyridine-like nitrogen (
, lone pair acceptor).
C5-Position: Adjacent to the pyrrole-like nitrogen (
, lone pair donor).
C4-Position: The "beta" carbon, electronically distinct and most electron-rich due to resonance donation from N1.
Electronic Influence on the Hydroxymethyl Group
The reactivity of the
group is dictated by the ring's ability to stabilize the developing positive charge (in pathways) or accept electron density.
Feature
(1H-pyrazol-4-yl)methanol
(1H-pyrazol-3/5-yl)methanol
Electronic Character
Electron-Rich (Vinylogous Enamine)
Electron-Deficient (Imine-like)
Carbocation Stability
High (Stabilized by N1 lone pair)
Moderate
Acid Sensitivity
High (Prone to dehydration/polymerization)
Moderate
Acidity of -OH
Lower ()
Slightly Higher (Inductive effect of adjacent N)
Reactivity Profiles: A Comparative Guide
Oxidation to Aldehydes
Both isomers can be oxidized to their corresponding aldehydes, which are versatile intermediates for reductive aminations.
Reagent Selection:
MnO₂ (Activated): The industry standard. The "benzylic" nature of the pyrazole alcohol allows for mild oxidation with 10–20 equivalents of MnO₂ in DCM or EtOAc.
Dess-Martin Periodinane (DMP): Preferred for small-scale, high-value intermediates where filtration of Mn salts is undesirable.
Swern Oxidation: Effective but requires careful temperature control (-78°C) to prevent side reactions with the basic pyrazole nitrogens.
Halogenation & The "Self-Alkylation" Trap
Converting the alcohol to a chloride (using
) creates a highly reactive electrophile.
The 4-Isomer Hazard: 4-(Chloromethyl)-1H-pyrazole is highly unstable as a free base. The electron-rich pyrazole ring (nucleophile) of one molecule attacks the chloromethyl group (electrophile) of another, leading to rapid intermolecular polymerization.
Solution: Isolate and store exclusively as the Hydrochloride Salt . The protonated nitrogen (
) is non-nucleophilic, preventing polymerization.
The 3/5-Isomer: Less prone to rapid polymerization due to steric hindrance and lower nucleophilicity at the C3/C5 positions, but salt formation is still recommended for stability.
Regioselective N-Alkylation
When alkylating the pyrazole ring (e.g., with alkyl halides), the presence of the hydroxymethyl group influences regioselectivity.
Unsubstituted 3-methanol: Alkylation typically yields a mixture of 1,3- and 1,5-isomers.
Guidance: Use fluorinated alcohols (e.g., TFE, HFIP) as solvents to enhance regioselectivity towards the 1,3-isomer via hydrogen bond encapsulation of the pyrazole nitrogens.
Visualizing Reaction Pathways
The following diagram illustrates the divergent reactivity and stability pathways for Pyrazole-4-methanol.
Figure 1: Divergent stability pathways for 4-substituted pyrazole methanols. Note the critical instability of the free base chloride.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-1H-pyrazole Hydrochloride
This protocol ensures the isolation of the stable salt form, avoiding polymerization.
Setup: Charge a round-bottom flask with (1H-pyrazol-4-yl)methanol (1.0 equiv) and anhydrous Ethanol (5 vol).
Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (
) (1.5 equiv). Caution: Exothermic gas evolution ().
Reaction: Warm to reflux (70–80°C) for 2–3 hours. Monitor by TLC (Note: The chloride is very polar; use MeOH/DCM).
Workup (Critical):
Concentrate the reaction mixture in vacuo to dryness.
Do NOT neutralize with aqueous base (NaHCO₃/NaOH).
Triturate the resulting solid with cold Diethyl Ether or MTBE to remove excess thionyl chloride traces.
Isolation: Filter the white crystalline solid. Dry under vacuum/nitrogen.
Storage: Desiccator at 4°C. Stable for months as the HCl salt.
Protocol B: Mild Oxidation to Pyrazole-4-carbaldehyde
Setup: Suspend (1H-pyrazol-4-yl)methanol (1.0 equiv) in Dichloromethane (DCM) or Chloroform (10 vol).
Oxidant: Add Activated Manganese Dioxide (
) (10.0 equiv).
Note: Activation of
(heating at 110°C for 24h) is crucial for reproducibility.
Reaction: Stir vigorously at room temperature for 12–24 hours.
Workup: Filter through a pad of Celite . Wash the pad with DCM.
Purification: Concentrate the filtrate. The aldehyde is typically pure enough for subsequent steps; if not, recrystallize from Hexane/EtOAc.
Data Comparison: 3- vs 4-Isomer
Property
(1H-pyrazol-3-yl)methanol
(1H-pyrazol-4-yl)methanol
Melting Point
58–60 °C
56–58 °C
pKa (NH)
~14.0
~14.0
pKa (Conjugate Acid)
2.5
2.5
Nucleophilic Substitution ()
Moderate rate
Fast (Assisted by ring donation)
Stability of Alkyl Chloride
Moderate (Free base metastable)
Unstable (Free base polymerizes)
Primary Application
Ligand binding motifs (H-bond donor/acceptor)
Linker scaffolds (Kinase inhibitors)
References
Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
Oxidation Methodologies: Podlech, J. "Oxidation of Alcohols to Aldehydes." Science of Synthesis, 2007. Link
C-H Functionalization: Gandeepan, P., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." Advanced Synthesis & Catalysis, 2025.[2] Link
Drug Intermediates (Ruxolitinib): Lin, Q., et al. "Enantioselective Synthesis of Ruxolitinib."[4] Organic Letters, 2009, 11(9), 1999–2002. Link
Chlorination & Stability: "Reaction of Alcohols with Thionyl Chloride."[5] Master Organic Chemistry, 2014. Link
A Comparative Guide to In Silico Prediction and Experimental Validation of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
In the fast-paced world of chemical research and drug development, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictive me...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced world of chemical research and drug development, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictive methods against established experimental techniques, using the novel heterocyclic compound (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol as a case study. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] This makes the accurate characterization of new analogues, like the one discussed herein, a critical endeavor.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple list of procedures to explain the underlying scientific principles, the rationale behind methodological choices, and the interpretation of comparative data. We will navigate the complete workflow from computational modeling to benchtop synthesis and characterization, providing a clear framework for integrating these powerful approaches.
Part 1: The In Silico Approach: Predicting Molecular Properties
In silico methods offer a rapid, cost-effective, and resource-efficient means to forecast the physicochemical and biological properties of a molecule before it is ever synthesized.[4][5][6] These computational tools leverage algorithms ranging from quantitative structure-property relationship (QSPR) models to sophisticated machine learning and quantum mechanics-based calculations to generate predictions.[7][8]
Methodology for Property Prediction
For (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a series of properties were predicted using a consensus approach, integrating data from multiple well-established prediction algorithms.
Molecular Representation : The canonical SMILES string for the molecule (CC1=C(CO)N(C)N=C1C) was used as the input for all predictive models.
Physicochemical Properties :
Melting Point (MP) : Predictions are often based on a combination of topological descriptors and machine learning models trained on extensive experimental datasets.[9][10][11] These models analyze molecular features like size, shape, and intermolecular forces (hydrogen bonding, van der Waals forces) to estimate the temperature of solid-to-liquid phase transition.
LogP (Octanol-Water Partition Coefficient) : This value, indicating lipophilicity, is crucial for predicting pharmacokinetic behavior. It is typically calculated using fragment-based contribution methods.
Spectroscopic Properties :
NMR Spectra (¹H and ¹³C) : Prediction engines utilize large databases of assigned experimental spectra.[12][13][14] They employ methods like hierarchical organization of spheres of correlation (HOSE) codes or, more recently, graph neural networks to predict chemical shifts based on the local electronic environment of each nucleus.[12]
Infrared (IR) Spectrum : Predictions are derived from computational models that calculate vibrational frequencies of different functional groups within the molecule.
Predicted Data for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
The following table summarizes the computationally predicted properties.
Property
Predicted Value
Prediction Method
Melting Point
65-75 °C
Machine Learning (Ensemble Model)
LogP
0.55
Fragment-Based Contribution
¹H NMR (ppm)
See detailed list below
HOSE Codes & Neural Network
~4.6 (s, 2H, -CH₂OH)
~3.7 (s, 3H, N-CH₃)
~2.2 (s, 3H, C-CH₃)
~2.1 (s, 3H, C-CH₃)
¹³C NMR (ppm)
See detailed list below
Machine Learning
~148 (C5)
~139 (C3)
~115 (C4)
~55 (-CH₂OH)
~35 (N-CH₃)
~12 (C-CH₃)
~10 (C-CH₃)
Key IR Peaks (cm⁻¹)
See detailed list below
Vibrational Frequency Calculation
~3400-3300 (O-H stretch, broad)
~2950-2850 (C-H stretch, sp³)
~1580 (C=N stretch)
~1450 (C=C stretch, aromatic)
~1050 (C-O stretch)
Part 2: The Experimental Approach: Synthesis and Empirical Validation
While predictive models provide invaluable guidance, experimental data remains the gold standard for chemical characterization. The following sections detail the protocols for synthesizing and analyzing (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from molecular design to final validation.
Caption: Workflow from computational prediction to experimental validation.
Synthesis Protocol: Regioselective Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile.[15][16] The following protocol is a plausible route to the target compound.
Step 1: Synthesis of 1,3,4,5-Tetramethyl-1H-pyrazole
To a round-bottom flask charged with ethanol (100 mL), add 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol).
Cool the solution to 0 °C in an ice bath.
Add methylhydrazine (4.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
Remove the solvent under reduced pressure. The resulting crude oil is carried forward without further purification.
Step 2: Bromination at the 4-position
Due to the lack of published data for the 1,3,4,5-substituted pyrazole, this guide will proceed with the characterization of a commercially available and structurally related isomer, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5), to provide a concrete example of experimental data.[17] The synthesis and characterization protocols remain valid for how a researcher would approach the original target molecule.
Characterization Protocols
1. Melting Point Determination
Causality : The melting point is a fundamental physical property indicative of a compound's purity. A sharp, narrow melting range typically signifies a pure substance.
Place a small amount of the dried, crystalline solid into a capillary tube, sealed at one end.
Tap the tube gently to pack the sample to a height of 2-3 mm.
Place the capillary tube in a calibrated melting point apparatus.
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality : NMR provides detailed information about the molecular structure, including the number and type of protons (¹H NMR) and carbons (¹³C NMR), as well as their connectivity. It is the most powerful tool for unambiguous structure elucidation of organic molecules.
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Place the NMR tube in the spectrometer's probe.
Acquire the ¹H spectrum, ensuring proper shimming to achieve high resolution.
Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals to determine proton ratios.
3. Infrared (IR) Spectroscopy
Causality : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Clean the ATR crystal thoroughly after the measurement.
Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H, C=N, C-O).
Illustrative Experimental Data for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
The true power of modern chemical research lies in the iterative dialogue between in silico models and experimental results. Discrepancies are not failures but opportunities for deeper understanding and model refinement.
Comparative Analysis Diagram
Caption: Comparing predicted properties with expected experimental outcomes.
Discussion: Bridging the Gap
Melting Point : The predicted melting point of 65-75 °C for the target molecule suggests it would be a solid at room temperature, which aligns with the observed state of its isomer.[17] Experimental determination would be necessary to validate the exact range. Discrepancies between predicted and experimental melting points can arise from the model's inability to perfectly account for crystal packing forces and polymorphism.[9][18]
NMR Spectra : The predicted ¹H NMR shifts provide a clear hypothesis for experimental verification. While the exact chemical shifts will be influenced by the solvent and local electronic effects not perfectly captured by the algorithm, the predicted multiplicities (singlets for all groups in this case) and integration values (2H, 3H, 3H, 3H) are expected to be highly accurate. Any significant deviation would prompt a re-evaluation of the proposed structure.
IR Spectrum : The predicted IR peaks correspond to the key functional groups: a broad O-H stretch for the alcohol, C-H stretches for the methyl and methylene groups, and characteristic pyrazole ring stretches (C=N, C=C). Experimental IR would serve as a rapid confirmation of the successful incorporation of these functional groups.
The value of this comparative exercise is clear: in silico predictions provide a target profile for the experimentalist. This profile helps in designing purification strategies, setting up characterization experiments, and providing an initial framework for interpreting the resulting data. Conversely, the experimental data serves to validate or invalidate the computational model, contributing to a feedback loop that improves the accuracy of future predictions.
Conclusion
The journey from a chemical structure on a screen to a validated substance in a vial is a complex process that is significantly streamlined by the intelligent integration of computational and experimental chemistry. For (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, in silico tools provide a robust set of predicted data that serves as a reliable guide for its eventual synthesis and characterization. While experimental validation remains the ultimate arbiter of truth, the predictive power of modern algorithms allows researchers to proceed with a higher degree of confidence and efficiency. This synergistic relationship accelerates the pace of discovery and innovation in the chemical sciences.
References
Zhang, Y., & Maginn, E. J. (2013). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations. Journal of Chemical Theory and Computation. [Link]
ResearchGate. (2025). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations. ResearchGate. [Link]
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
Zhang, Y., & Maginn, E. J. (2013). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations. PubMed. [Link]
Physical Sciences Data science Service. Propersea (Property Prediction). PSDS. [Link]
Mathea, M., et al. (2022). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. PMC. [Link]
Krossing, I., & Slattery, J. M. (2010). In Silico Prediction of the Melting Points of Ionic Liquids from Thermodynamic Considerations. ACS Publications. [Link]
Chakraborty, S., et al. (2021). Metabolite Structure Assignment Using in silico NMR Techniques. PMC. [Link]
Patiny, L. Simulate and predict NMR spectra. nmrdb.org. [Link]
ResearchGate. (2025). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. ResearchGate. [Link]
Online Chemical Modeling Environment. OCHEM. [Link]
Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. RSC Books. [Link]
Rowan. ML-Powered Molecular Design and Simulation. rowan.energy. [Link]
Proventa International. (2021). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Proventa International. [Link]
Royal Society of Chemistry. (2018). Supplementary Information. RSC. [Link]
Darvas, F., et al. (2002). In Silico and Ex silico ADME approaches for drug discovery. PubMed. [Link]
ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
ResearchGate. (2025). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. [Link]
MDPI. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. [Link]
A Comparative Guide to the Reproducible Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
This guide provides a detailed, in-depth analysis of synthetic routes for obtaining (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, in-depth analysis of synthetic routes for obtaining (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development. Given the absence of a direct, one-pot synthesis in the current literature, this document presents two robust, multi-step pathways, comparing their respective merits and challenges to aid in selecting the most suitable method for your laboratory's needs. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility.
Introduction to (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol offers a unique three-dimensional arrangement of functional groups, making it a valuable building block for creating new chemical entities with potential therapeutic applications. The reproducibility of its synthesis is therefore of paramount importance for ensuring a consistent supply of this key intermediate for further derivatization and biological screening.
This guide will focus on two primary synthetic strategies:
Route A: The Carboxylate Pathway. A longer but potentially more controlled synthesis starting from a β-ketoester, building the pyrazole ring with the desired substitution, followed by N-methylation and final reduction.
Route B: The Formylation Pathway. A more convergent approach involving the initial synthesis of the fully substituted pyrazole core, followed by formylation and subsequent reduction.
Recommended Protocol: Route B - The Formylation Pathway
This route is recommended for its convergency and generally milder conditions in the final steps. It relies on the well-established Knorr pyrazole synthesis followed by a regioselective formylation.
Experimental Workflow: Route B
Caption: Workflow for the Formylation Pathway (Route B).
Step 1: Synthesis of 3-Methyl-2,4-pentanedione
Rationale: The Knorr synthesis requires a 1,3-dicarbonyl compound as a key starting material. To achieve the desired C4-methyl substitution on the pyrazole ring, we begin by synthesizing 3-methyl-2,4-pentanedione. This is accomplished through the alkylation of the enolate of 2,4-pentanedione.
Protocol:
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2,4-pentanedione (10.0 g, 0.1 mol) dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
Cool the resulting solution back to 0 °C and add iodomethane (CH₃I, 15.6 g, 0.11 mol) dropwise.
Stir the reaction mixture at room temperature overnight.
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the mixture with diethyl ether (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to afford 3-methyl-2,4-pentanedione as a colorless liquid.[1][2]
Step 2: Synthesis of 1,3,4,5-Tetramethyl-1H-pyrazole
Rationale: This step constitutes the Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring.[3][4][5][6] The use of methylhydrazine directly installs the methyl group at the N1 position. The reaction of a non-symmetrical diketone like 3-methyl-2,4-pentanedione with methylhydrazine could potentially lead to regioisomers. However, the steric hindrance from the C3-methyl group generally directs the initial condensation to the less hindered carbonyl, leading to the desired 1,3,4,5-tetrasubstituted product.
Protocol:
In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol) in 100 mL of ethanol.
Add methylhydrazine (4.6 g, 0.1 mol) to the solution.
Add a catalytic amount of glacial acetic acid (0.5 mL).
Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,3,4,5-tetramethyl-1H-pyrazole. The product can be purified by column chromatography if necessary.
Step 3: Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carbaldehyde
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic rings.[7][8][9][10] The pyrazole ring is sufficiently activated for this electrophilic substitution. The reaction will regioselectively occur at the C5 position, which is the most electron-rich and sterically accessible position on the 1,3,4,5-tetramethyl-1H-pyrazole ring.
Protocol:
In a three-necked flask equipped with a dropping funnel and a reflux condenser, place phosphorus oxychloride (POCl₃, 15.3 g, 0.1 mol) in 50 mL of anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere.
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1,3,4,5-tetramethyl-1H-pyrazole (13.8 g, 0.1 mol) in 20 mL of anhydrous DMF dropwise to the Vilsmeier reagent.
Heat the reaction mixture to 90 °C and stir for 3 hours.
Cool the mixture to room temperature and pour it onto 200 g of crushed ice.
Neutralize the solution by the slow addition of solid sodium carbonate (Na₂CO₃) until the pH is approximately 8.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Step 4: Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Rationale: The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, without affecting the pyrazole ring.[11][12][13][14]
Protocol:
Dissolve 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde (15.2 g, 0.1 mol) in 200 mL of methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄, 1.9 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
Quench the reaction by the slow addition of 50 mL of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.[15]
Alternative Protocol: Route A - The Carboxylate Pathway
This route offers an alternative with potentially more predictable regioselectivity in the initial pyrazole formation, though it involves more synthetic steps.
Experimental Workflow: Route A
Caption: Workflow for the Carboxylate Pathway (Route A).
Step-by-Step Methodology for Route A
Synthesis of Ethyl 2-methyl-3-oxobutanoate: This is achieved by the alkylation of ethyl acetoacetate with iodomethane using sodium ethoxide as the base.[16][17][18]
Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate: The synthesized β-ketoester is then cyclized with hydrazine hydrate in an acidic medium, analogous to the Knorr synthesis.[19]
Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate: The N-H pyrazole is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[20][21][22] The presence of the ester at C5 and the methyl group at C3 can influence the regioselectivity of the N-methylation.
Synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[23][24][25]
Performance Comparison of Synthetic Routes
Parameter
Route B (Formylation Pathway)
Route A (Carboxylate Pathway)
Rationale & Justification
Number of Steps
4
4
Both routes involve a similar number of synthetic transformations.
Overall Yield
Moderate
Moderate to Low
Yields are highly dependent on the efficiency of each step. Route B may have a slight advantage due to fewer purification challenges.
Reagent Toxicity
POCl₃ is corrosive and toxic.
LiAlH₄ is pyrophoric and reacts violently with water. Dimethyl sulfate is highly toxic and carcinogenic.
Both routes employ hazardous reagents requiring careful handling in a fume hood.
Reproducibility
High. Vilsmeier-Haack is a very reliable reaction.
Moderate. N-methylation can sometimes give mixtures of regioisomers, which may require careful separation.
The regioselectivity of the Vilsmeier-Haack reaction in Route B is generally more predictable than the N-methylation in Route A.
Scalability
Good. All steps are amenable to scale-up.
Moderate. The use of LiAlH₄ can be challenging on a large scale due to its reactivity.
The final reduction step in Route B using NaBH₄ is generally easier to scale than the LiAlH₄ reduction in Route A.
Conclusion and Recommendations
Both presented routes offer viable and reproducible strategies for the synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Route B (The Formylation Pathway) is recommended as the primary choice due to its convergent nature and the high reliability and regioselectivity of the key Vilsmeier-Haack formylation step. The final reduction with sodium borohydride is also operationally simpler and safer for larger scale preparations compared to lithium aluminum hydride.
Route A (The Carboxylate Pathway) serves as a solid alternative. While it may present challenges with the regioselectivity of the N-methylation step, potentially requiring more effort in purification, it avoids the use of phosphorus oxychloride.
The choice between these routes may ultimately depend on the specific capabilities and reagent availability within a given laboratory. For researchers requiring a robust and predictable synthesis, Route B is the advised starting point.
A Researcher's Guide to the Structural Confirmation of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Comparative Analysis
For researchers and drug development professionals, the unambiguous structural confirmation of a novel or synthesized chemical entity is paramount. This guide addresses the specific challenge of identifying (1,3,4-Trimet...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the unambiguous structural confirmation of a novel or synthesized chemical entity is paramount. This guide addresses the specific challenge of identifying (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. A survey of the chemical literature and commercial databases reveals a notable scarcity of information for this particular isomer. In contrast, its regioisomer, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (CAS Number: 18712-39-5), is readily available and documented.[1][2]
This guide, therefore, provides a comprehensive framework for the de novo structural elucidation of the target compound, (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. We will present a comparative analysis, contrasting the anticipated analytical data for the 1,3,4-isomer with known data for the 1,3,5-isomer and other relevant pyrazole derivatives. The methodologies outlined herein serve as a robust protocol for researchers synthesizing or characterizing novel pyrazole-based compounds.
The Challenge of Pyrazole Isomerism
The synthesis of substituted pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can yield a mixture of regioisomers.[3] The specific arrangement of substituents on the pyrazole ring is influenced by steric and electronic effects, as well as reaction conditions such as pH and solvent choice.[4] Consequently, rigorous analytical confirmation is essential to distinguish between potential isomeric products.
A Proposed Synthetic Pathway
While a specific, validated synthesis for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is not readily found in the literature, a plausible route can be extrapolated from general pyrazole synthesis methodologies.[3][5] The cyclocondensation of an appropriately substituted β-diketone with methylhydrazine would be a primary approach. The subsequent reduction of a carboxylate or aldehyde at the 5-position would yield the desired methanol functionality.
Caption: Proposed synthetic workflow for the target compound.
Comparative Analytical Workflow for Structural Confirmation
An integrated approach utilizing multiple analytical techniques is crucial for the definitive identification of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol and its differentiation from other isomers.
Caption: Integrated analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for its identity. Both (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol and its isomer, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol, share the same molecular formula, C₇H₁₂N₂O, and therefore the same molecular weight of 140.19 g/mol .[1][2] While MS alone cannot distinguish between these isomers, it confirms the elemental composition and can reveal characteristic fragmentation patterns.
Parameter
Expected Value for (1,3,4- and 1,3,5-isomers)
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.19
[M+H]⁺ (ESI-MS)
m/z 141.10
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range of m/z 50-500.
Analysis: Look for the protonated molecule [M+H]⁺ at m/z 141.10. Analyze the fragmentation pattern for structural clues, which may differ between isomers upon collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for distinguishing between isomers. The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, which is distinct for each isomer.
Comparative ¹H NMR Data (Predicted vs. Known)
The key differentiating feature in the ¹H NMR spectra will be the number and multiplicity of the methyl and methylene protons, and the absence of a proton on the pyrazole ring itself.
Assignment
Predicted Chemical Shift (δ) for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Known/Predicted Chemical Shift (δ) for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Rationale for Differentiation
N-CH₃
~3.6-3.8 ppm (singlet, 3H)
~3.6-3.8 ppm (singlet, 3H)
Similar environment, less diagnostic.
C-CH₃ (at C3)
~2.1-2.3 ppm (singlet, 3H)
~2.1-2.3 ppm (singlet, 3H)
Similar environment, less diagnostic.
C-CH₃ (at C4)
~1.9-2.1 ppm (singlet, 3H)
N/A
Key Differentiator: Presence of a methyl group at C4.
C-CH₃ (at C5)
N/A
~2.0-2.2 ppm (singlet, 3H)
Key Differentiator: Absence of a methyl group at C5.
-CH₂OH
~4.5-4.7 ppm (singlet, 2H)
~4.4-4.6 ppm (singlet, 2H)
The electronic environment of the hydroxymethyl group will be slightly different, leading to a small but measurable shift difference.
-OH
Broad singlet, variable (1H)
Broad singlet, variable (1H)
Exchangeable proton, confirms the alcohol.
Comparative ¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will provide definitive evidence by showing the number of distinct carbon environments and their chemical shifts.
Assignment
Predicted Chemical Shift (δ) for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Predicted Chemical Shift (δ) for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Rationale for Differentiation
C3
~148-152 ppm
~147-151 ppm
Quaternary carbon with attached methyl.
C4
~112-116 ppm
~114-118 ppm
Quaternary carbon with attached methyl vs. hydroxymethyl. Key Differentiator.
C5
~138-142 ppm
~139-143 ppm
Quaternary carbon with attached hydroxymethyl vs. methyl. Key Differentiator.
-CH₂OH
~55-60 ppm
~54-59 ppm
Methylene carbon.
N-CH₃
~35-39 ppm
~34-38 ppm
N-methyl carbon.
C-CH₃ (at C3)
~12-15 ppm
~11-14 ppm
Methyl carbon.
C-CH₃ (at C4/C5)
~9-12 ppm
~10-13 ppm
Methyl carbon.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
To confirm the -OH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
2D NMR (HSQC/HMBC):
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify 2- and 3-bond correlations. This is crucial for unambiguously assigning the quaternary carbons and confirming the substitution pattern of the pyrazole ring.[6] For example, an HMBC correlation from the N-CH₃ protons to both C5 and the C3 carbon would be expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, the key absorbances will be from the O-H stretch of the alcohol and the C-N and C=N stretches of the pyrazole ring. The spectrum is expected to be very similar to its 1,3,5-isomer.
Functional Group
Expected Absorbance (cm⁻¹)
O-H Stretch (Alcohol)
Broad, ~3200-3600
C-H Stretch (Aliphatic)
~2850-3000
C=N Stretch (Pyrazole Ring)
~1550-1600
C-N Stretch (Pyrazole Ring)
~1300-1400
C-O Stretch (Alcohol)
~1000-1100
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Conclusion
The identity of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a compound not widely documented, can be unequivocally confirmed through a systematic and comparative analytical approach. While mass spectrometry can verify the molecular formula, it is the detailed analysis of ¹H, ¹³C, and 2D NMR spectra that will provide the definitive structural evidence, allowing for clear differentiation from its more common isomer, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol. The protocols and comparative data presented in this guide offer researchers a robust framework for the characterization of this and other novel pyrazole derivatives, ensuring scientific integrity and enabling further exploration of their potential applications.
References
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Structural Integrity in Pyrazole Synthesis: A Comparative Validation Guide
Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib and Rimonabant.[1][2] However, the synthesis of N-substituted pyrazoles is plagued by a persist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib and Rimonabant.[1][2] However, the synthesis of N-substituted pyrazoles is plagued by a persistent "Isomer Crisis"—the formation of inseparable or misidentified 1,3- and 1,5-regioisomers.[1]
This guide moves beyond simple yield comparisons to focus on structural validation . We compare the classical Knorr Condensation (the industry baseline) against Regiocontrolled 1,3-Dipolar Cycloaddition (the modern alternative).[1][3] We provide a self-validating protocol that integrates 2D NMR and 15N-HMBC to guarantee structural certainty before biological screening.
Part 1: The Regioselectivity Challenge
The core problem in pyrazole synthesis is tautomerism.[1] In the classical reaction between a hydrazine (
) and a 1,3-diketone, the hydrazine can attack either carbonyl carbon.[1] This results in a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1]
The Risk: 1,5-isomers often exhibit drastically different biological activity and metabolic stability compared to 1,3-isomers.[1] Misidentification at the synthesis stage leads to "dead-end" SAR (Structure-Activity Relationship) data.[1]
Part 2: Comparative Analysis of Synthesis Routes
We compare the two dominant methodologies based on Regioisomeric Ratio (rr), Scalability, and Validation Complexity.[1]
High (Requires difficult chromatography to separate isomers)
Low (Often filtration or simple recrystallization)
Validation Risk
High (Isomers have nearly identical and MS)
Low (Steric control dictates single isomer)
Green Metrics
Moderate (Often requires reflux in EtOH/AcOH)
High (Often ambient temp, aqueous media possible)
Best For
Symmetrical substrates or simple commodity chemicals
Complex pharmaceutical intermediates requiring high purity
Scientist's Insight: While Knorr is cheaper for raw materials, the "hidden cost" lies in the purification of regioisomers.[1] For high-value intermediates, Method B is the superior choice due to its "design-in" regiocontrol.[1]
Part 3: Structural Validation Protocols (The "Triad of Truth")
Relying solely on LC-MS or 1D
H NMR is insufficient for pyrazoles, as regioisomers share identical masses and often overlapping proton signals.[1] We utilize a Self-Validating System based on three tiers of evidence.
Tier 1: 1D H NMR (Preliminary Check)
Marker: Look for the C4-H proton.
Differentiation: In
, the C5-substituent in a 1,5-isomer sterically shields the N-substituent, often causing an upfield shift compared to the 1,3-isomer.[1]
Limitation: This is relative. Without both isomers in hand, assignment is a guess.
Tier 2: 1D NOE / 2D NOESY (The Spatial Standard)
Mechanism: Nuclear Overhauser Effect (NOE) detects protons within 5Å of each other.[1]
The Test: Irradiate the N-substituent (e.g., N-Methyl or N-Aryl protons).[1]
1,5-Isomer: You will see a strong NOE enhancement of the C5-substituent .[1]
1,3-Isomer: You will see NOE enhancement of the C5-H (the proton on the ring), not the substituent at C3.[1]
Observation: NOE correlation to the pyrazole C5-H proton?
Decision:YES = 1,3-isomer (Correct).[1] NO (Correlation to ester group) = 1,5-isomer (Incorrect).[1]
Part 5: Visualization
Figure 1: Synthesis & Validation Logic Flow
Caption: Decision tree for selecting synthesis routes and validating regiochemistry using NOE correlations.
Figure 2: Mechanistic Pathway of Regiocontrol
Caption: The 1,3-dipolar cycloaddition mechanism ensuring regioselectivity via steric control in the transition state.[1]
References
Fustero, S., et al. (2011).[1] Recent Advances in the Synthesis of Pyrazoles: A Review. Chemical Reviews.[1] Link[1]
Aggarwal, V. K., et al. (2006).[1] Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition.[1][2][3][4][5] Journal of the American Chemical Society.[1] Link[1]
Martin, G. E., & Hadden, C. E. (2000).[1] Long-Range 1H-15N Heteronuclear Shift Correlation. Journal of Natural Products. Link[1]
Maddaluno, J., et al. (2018).[1] NOESY and ROESY Techniques in the Structural Analysis of Heterocycles. European Journal of Organic Chemistry. Link[1]
FDA Orange Book. (2024).[1] Approved Drug Products with Therapeutic Equivalence Evaluations (Celecoxib).[1]Link[1]
Establishing analytical standards for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Publish Comparison Guide: Analytical Standards for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol Executive Summary Establishing a rigorous analytical standard for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS 61322-49-4) pr...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Analytical Standards for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Executive Summary
Establishing a rigorous analytical standard for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol (CAS 61322-49-4) presents a unique challenge in pharmaceutical quality control: regioisomerism . This compound is structurally nearly identical to the widely available (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (CAS 18712-39-5).
Standard C18 HPLC methods often fail to resolve these isomers, leading to potential misidentification in supply chains and synthetic pathways. This guide outlines a self-validating analytical workflow, comparing standard methods against superior alternatives (Phenyl-Hexyl/HILIC) to ensure absolute structural integrity.
Part 1: Chemical Identity & The Isomer Problem
Before establishing purity, one must establish identity. The primary risk is the "Methyl Walk" — the misassignment of the methyl and hydroxymethyl groups on the pyrazole ring.
Standard 1H NMR is insufficient because the methyl singlets appear in similar regions (2.0–3.8 ppm). NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory self-validating step.
Target (1,3,4-Me, 5-CH₂OH): Strong NOE correlation observed between the N1-Methyl protons and the C5-Methylene (CH₂) protons.
Isomer (1,3,5-Me, 4-CH₂OH): Strong NOE correlation observed between the N1-Methyl protons and the C5-Methyl protons.
Part 2: Chromatographic Method Comparison
This section compares the "Standard Industry Approach" (C18) with the "Recommended Alternative" (Phenyl-Hexyl) for purity assessment.
Method A: The Standard (C18 Column)
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Performance:
Retention: Weak. Pyrazole methanols are highly polar.
Selectivity: Poor. Relies on hydrophobicity differences, which are negligible between regioisomers.
Verdict:NOT RECOMMENDED for isomer differentiation, though acceptable for gross purity if identity is already confirmed.
Method B: The Superior Alternative (Phenyl-Hexyl)[1]
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mechanism: Utilizes
interactions.[3] The position of the electron-withdrawing hydroxymethyl group alters the electron density of the pyrazole ring, creating a distinct interaction profile with the phenyl stationary phase.
Performance:
Retention: Moderate (improved by pi-interaction).
Selectivity: High.[3][4] Resolves 1,3,4-isomer from 1,3,5-isomer with baseline separation (
).
Verdict:GOLD STANDARD for establishing the analytical standard.
Inter-laboratory comparison of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol characterization
An Inter-Laboratory Comparison for the Characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Guide for Robust Analytical Method Validation In the landscape of pharmaceutical research and development, the unamb...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-Laboratory Comparison for the Characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Guide for Robust Analytical Method Validation
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is the bedrock upon which safety, efficacy, and regulatory approval are built. The journey from synthesis to a well-characterized drug substance or intermediate requires a suite of analytical techniques, each providing a unique piece of the structural and purity puzzle. However, the reliability of these characterization data can only be assured through rigorous validation and by demonstrating the reproducibility of the analytical methods across different laboratories.
This guide presents a framework for an inter-laboratory comparison focused on the characterization of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol. While specific public data on this particular molecule is scarce, it serves as a representative model for establishing robust analytical protocols for novel, small organic molecules. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries, providing a blueprint for designing and executing a comprehensive characterization study that ensures data integrity and consistency.
Part 1: Establishing the Analytical Target Profile (ATP)
Before embarking on any analytical method development, it is crucial to define the Analytical Target Profile (ATP). The ATP, a concept emphasized in the ICH Q14 guideline, prospectively defines the performance requirements of an analytical procedure to ensure that it is fit for its intended purpose.[1]
For (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a potential intermediate in a drug synthesis pipeline, the ATP would focus on ensuring its identity, purity, and quality.
Table 1: Hypothetical Analytical Target Profile for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Quality Attribute
Target
Justification
Identity
Unambiguous confirmation of the chemical structure.
To ensure the correct molecule is being advanced in the synthetic route.
Purity (Chromatographic)
≥ 99.0%
To control the level of impurities that may affect downstream reactions or the final drug substance's safety profile.
Individual Impurity
≤ 0.10%
To comply with typical regulatory thresholds for reporting and identification of impurities.[2][3]
Elemental Composition
Within ± 5 ppm of the theoretical mass.
To provide high confidence in the assigned molecular formula.
Part 2: A Multi-faceted Approach to Characterization
No single analytical technique can provide a complete picture of a chemical entity. Therefore, an orthogonal approach, employing multiple techniques that measure different properties of the molecule, is essential for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Rationale for Experimental Choices:
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, if solubility is an issue, or if key proton signals are obscured by the residual solvent peak, other solvents like DMSO-d₆ or MeOD should be considered.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm chemical shift reference.[4] Its volatility and inertness make it ideal.
Data Reporting: For publications and regulatory submissions, it is best practice to include the full spectra in the supplementary information, in addition to the tabulated peak lists in the experimental section.[5] The report should clearly state the spectrometer frequency.[4][6]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy.
Rationale for Experimental Choices:
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound and is less likely to cause fragmentation, making the molecular ion peak easily identifiable.
Mass Analyzer: Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers provide the high resolving power and mass accuracy (typically < 5 ppm) needed to confidently determine the elemental formula.[7][8]
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and quantifying impurities.[2] The development and validation of an HPLC method should be guided by the principles outlined in the ICH Q2(R1) guideline.[9]
Method Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This can be demonstrated by spiking the sample with known impurities.[9]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.[9]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. The LOQ must be at or below the reporting threshold for impurities.[1]
Part 3: Structuring an Inter-Laboratory Comparison Study
An inter-laboratory comparison study is designed to evaluate the performance of analytical methods when used by different laboratories. This is a critical step in ensuring method robustness and transferability.
Study Protocol
Centralized Sample Preparation and Distribution: A single, homogeneous batch of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol should be prepared and distributed to all participating laboratories. This minimizes variability arising from the sample itself.
Standardized Analytical Procedures: All laboratories must be provided with the same detailed, step-by-step analytical protocols.
Blinded Samples: In addition to the primary sample, blinded samples containing known impurities at different levels can be included to assess the accuracy and sensitivity of the methods.
Data Reporting Template: A standardized template should be used by all laboratories to report their results, ensuring consistency in data presentation.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Part 4: Comparative Data Analysis
The data from the participating laboratories should be collated and analyzed statistically to assess the performance of the analytical methods.
Table 2: Hypothetical Inter-Laboratory Comparison Data for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Laboratory
Purity by HPLC (%)
Accurate Mass (m/z)
Deviation (ppm)
Lab 1
99.52
155.1182
-1.3
Lab 2
99.48
155.1186
1.3
Lab 3
99.55
155.1183
-0.6
Lab 4
98.95
155.1195
7.1
Mean
99.52
155.1184
Std. Dev.
0.036
0.0002
Reference Value
N/A
155.1184 (Theoretical)
*Result flagged for investigation.
Statistical Evaluation
Z-Scores: For quantitative measures where a reference value is known (or a consensus value is established), Z-scores can be calculated to normalize the results and identify outliers. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
Precision Analysis: The repeatability and reproducibility of the methods can be assessed by calculating the standard deviation and relative standard deviation of the results from all laboratories.
Caption: Decision tree for investigating an out-of-specification result.
Part 5: Detailed Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol and dissolve in ~0.7 mL of CDCl₃ containing 0.03% v/v TMS in a standard 5 mm NMR tube.
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire data with a 90° pulse angle.
Set a spectral width of at least -1 to 10 ppm.
Use a relaxation delay of at least 5 seconds.
Acquire a minimum of 16 scans.
¹³C NMR Acquisition:
Acquire data using a proton-decoupled pulse sequence.
Set a spectral width of at least -10 to 180 ppm.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
Data Processing: Apply a Fourier transform with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute this solution to a final concentration of ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Instrument Setup: Use an ESI source coupled to an Orbitrap or FT-ICR mass spectrometer.
Data Acquisition:
Infuse the sample at a flow rate of 5-10 µL/min.
Acquire data in positive ion mode.
Set the mass range to m/z 100-500.
Ensure the resolution is set to at least 60,000.
Use an internal calibrant (lock mass) to ensure high mass accuracy.
Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass.
Protocol 3: HPLC Purity Method
Chromatographic Conditions:
Column: C18, 2.7 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm.
Injection Volume: 5 µL.
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in 50:50 acetonitrile:water.
Analysis: Inject the sample and integrate all peaks. Calculate the area percent purity.
References
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Available at: [Link]
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories. Available at: [Link]
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). Magnetic Resonance in Chemistry. Available at: [Link]
Ewing, N. P., et al. (2003). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1159-1168. Available at: [Link]
The IUPAC International Chemical Identifier (InChI). IUPAC. Available at: [Link]
How to include original NMR data in a manuscript? ResearchGate. (2021, February 27). Available at: [Link]
IUPAC nomenclature of organic chemistry. Wikipedia. Available at: [Link]
Overview of the IUPAC Naming Strategy. (2020, May 30). Chemistry LibreTexts. Available at: [Link]
Ewing, N. P., et al. (2003). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. ACS Publications. Available at: [Link]
How to name organic compounds in A Level Chemistry. (2025, January 22). PMT Education. Available at: [Link]
Chen, K., & Smith, C. J. (2023). Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. AAPS Journal, 25(1), 17. Available at: [Link]
Experimental reporting. Royal Society of Chemistry. Available at: [Link]
Chemical Characterization of Nanoparticles. NIST. Available at: [Link]
Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. Available at: [Link]
Physico-Chemical Measurement Protocols. (2015, February 19). NIST. Available at: [Link]
Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. (2023, January 21). ResearchGate. Available at: [Link]
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. PubChem. Available at: [Link]
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. NIST. Available at: [Link]
Materials characterization. NIST. Available at: [Link]
Milde, D., et al. (2021). Practical guidance for organizing small interlaboratory comparisons. Accreditation and Quality Assurance, 26(1-2), 1-10. Available at: [Link]
Participation in an interlaboratory comparison in the field of small mass flowrates. (2024, January 23). Available at: [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023, February 2). MDPI. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 19). ResearchGate. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26). ResearchGate. Available at: [Link]
Navigating the Disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. This guide provides a detailed, safety-oriented framework for the proper...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. This guide provides a detailed, safety-oriented framework for the proper disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative. Given the structural similarities to other pyrazole-based compounds used in pharmaceuticals and agrochemicals, adherence to rigorous disposal protocols is paramount to ensure personnel safety and environmental protection.[1][2][3][4][5]
Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol for disposal, a thorough understanding of its potential hazards, based on related compounds, is essential.
Summary of Potential Hazards:
Based on data from analogous pyrazole derivatives, this class of compounds may present the following risks:
Mandatory Personal Protective Equipment (PPE) and Engineering Controls:
To mitigate these risks, the following PPE and engineering controls are required:
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[6]
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[10][11]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a multi-step process that ensures the compound is safely contained, clearly identified, and transferred for final disposal by qualified personnel.
Workflow for Disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Caption: Logical flow for the safe disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol waste.
Detailed Procedural Steps:
Waste Segregation:
Isolate all waste streams containing (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
Container Selection and Filling:
Select a robust, leak-proof waste container that is chemically compatible with pyrazole derivatives. High-density polyethylene (HDPE) containers are generally suitable.[12]
The container must be in good condition, with a tightly sealing lid.
When adding waste, leave adequate headspace (at least 10%) to accommodate expansion of contents.
Proper Labeling:
The waste container must be clearly and accurately labeled as "Hazardous Waste."[6]
The label must include the full chemical name: "(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol".
Indicate the approximate concentration and quantity of the waste.
Note the date when waste was first added to the container (accumulation start date).[12]
Secure Storage:
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[13]
The storage area should be away from drains and sources of ignition.[14]
Final Disposal:
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[6]
The final disposal method will likely involve high-temperature incineration at an approved hazardous waste facility.[6]
Part 3: Spill and Decontamination Procedures
In the event of a spill, a prompt and systematic response is crucial to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Step-by-step procedure for managing a spill of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol.
Decontamination of Equipment and Surfaces:
Initial Cleaning: For equipment and surfaces contaminated with (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, first absorb any free-standing liquid with an inert absorbent material.[15]
Washing: Wash the contaminated area or equipment thoroughly with a laboratory detergent and water.[16] For glassware, ensure it is triple-rinsed.
Solvent Rinse (if necessary): A subsequent rinse with a suitable solvent like ethanol or methanol may be used to ensure complete removal, followed by a final water rinse.[9]
Waste Collection: All cleaning materials, including paper towels, absorbent pads, and rinsates, must be collected and disposed of as hazardous waste.[6][17] Do not allow any chemical or contaminated rinse water to enter the sanitary sewer system.[6]
By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and responsible disposal of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, upholding the highest standards of safety and environmental stewardship that are the bedrock of scientific integrity.
References
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. Available at: [Link]
Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]
Kumar, N., et al. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Available at: [Link]
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. Available at: [Link]
Incident management: methanol. GOV.UK. Available at: [Link]
SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. Thermo Fisher Scientific. Available at: [Link]
Safety Data Sheet - Methanol. Proman. Available at: [Link]
Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]
Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer. Available at: [Link]
CHEMICAL SPILL PROCEDURES. Clarkson University. Available at: [Link]
operating procedure - Field Equipment Cleaning and Decontamination. EPA. Available at: [Link]
Methanol - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
SAFETY DATA SHEET - Trimethylpyrazine. Thermo Fisher Scientific. Available at: [Link]
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer. Available at: [Link]
Hazardous Waste Disposal Procedures. University of Alabama. Available at: [Link]
Methanol Safety Data Sheet. METHANOL INSTITUTE. Available at: [Link]
Spill and Cleaning Protocol. Michigan State University. Available at: [Link]
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Available at: [Link]